(4-Ethynylphenyl)thiourea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
(4-ethynylphenyl)thiourea |
InChI |
InChI=1S/C9H8N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h1,3-6H,(H3,10,11,12) |
InChI Key |
MBUOOMRVMNPAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=S)N |
Origin of Product |
United States |
Foundational & Exploratory
(4-Ethynylphenyl)thiourea synthesis and characterization
An in-depth technical guide on the synthesis and characterization of (4-Ethynylphenyl)thiourea, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is an organic compound featuring both a terminal alkyne and a thiourea functional group. The thiourea moiety is a well-known pharmacophore present in a wide array of biologically active compounds, exhibiting properties including antibacterial, anticancer, and antioxidant activities.[1][2][3] The ethynyl group serves as a versatile chemical handle, notably for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allowing for the straightforward conjugation of this molecule to other entities.[4] This combination of functionalities makes this compound a valuable building block in medicinal chemistry for the development of targeted therapeutics and chemical probes. This guide details a common synthetic route and provides comprehensive characterization data for the title compound.
Synthesis of this compound
The synthesis of N-aryl thioureas can be accomplished through several methods, including the reaction of anilines with isothiocyanates or thioacylation agents.[5] A robust and frequently employed method involves the reaction of the primary aromatic amine with ammonium thiocyanate in an acidic medium.[6] This protocol outlines the synthesis of this compound starting from commercially available 4-ethynylaniline.
Experimental Protocol
Materials:
-
4-Ethynylaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Standard reflux and filtration apparatus
Procedure:
-
Reaction Setup: A solution of 4-ethynylaniline (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Ammonium thiocyanate (1.1 eq) is added to the stirred solution.
-
Acidification and Reflux: Concentrated hydrochloric acid is added dropwise to catalyze the reaction. The mixture is then heated to reflux (approximately 78 °C) and maintained for 4-6 hours. Reaction progress can be monitored using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water to remove inorganic impurities. Further purification is achieved by recrystallization from an ethanol/water mixture to yield this compound as a pure solid.
Caption: General workflow for the synthesis of this compound.
Characterization Data
The structure and purity of the synthesized this compound are confirmed by standard analytical techniques. The expected data are summarized in the table below.
| Analysis | Expected Result |
| Molecular Formula | C₉H₈N₂S |
| Molecular Weight | 176.24 g/mol [7] |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 98-102 °C (for starting material 4-ethynylaniline); product melting point is expected to be significantly higher. For example, the related N-phenylthiourea melts at 154 °C.[8] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.7 (s, 1H, Ar-NH-), ~7.9 (br s, 2H, -NH₂), ~7.5 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.1 (s, 1H, C≡CH). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~181 (C=S)[9], ~139 (Ar-C), ~133 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~83 (Ar-C≡C), ~80 (C≡CH). |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~3280 (≡C-H stretch), ~2105 (C≡C stretch), ~1600 (aromatic C=C stretch), ~1540 (N-H bend), ~1300 (C=S stretch).[10][11] |
| Mass Spec. (ESI+) | m/z: 177.05 [M+H]⁺. |
Biological Context and Potential Applications
Thiourea derivatives are recognized for their wide spectrum of biological activities and their ability to interact with various biological targets.[12] They are known inhibitors of several enzymes, including tyrosinase and urease, and possess anticancer and antimicrobial properties.[10][13] The mechanism of action often involves the thiocarbonyl sulfur and the N-H protons acting as hydrogen bond acceptors and donors, respectively, facilitating binding to enzyme active sites.[3] The presence of the ethynyl group on this compound allows it to be used as a chemical reporter to identify its cellular binding partners via bioorthogonal ligation strategies.
A hypothetical mechanism of action could involve the inhibition of a key cellular enzyme, such as a protein kinase, which is a common target in drug development.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions : Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of (4-Ethynylphenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data of (4-Ethynylphenyl)thiourea
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of published data for various thiourea derivatives, particularly those containing phenyl and substituted phenyl moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (Thiourea) | 7.30 - 8.50 | Broad Singlet | Chemical shift can be concentration-dependent and may exchange with D₂O. |
| NH₂ (Thiourea) | 5.50 - 6.30 | Broad Singlet | Chemical shift can be concentration-dependent and may exchange with D₂O. |
| Aromatic-H (ortho to Thiourea) | ~7.50 - 7.70 | Doublet | |
| Aromatic-H (meta to Thiourea) | ~7.30 - 7.50 | Doublet | |
| Ethynyl-H | ~3.10 - 3.30 | Singlet | The acetylenic proton is typically a sharp singlet. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=S (Thiocarbonyl) | 178 - 184 | This is a highly characteristic peak for the thiourea functional group. |
| Aromatic-C (ipso to Thiourea) | ~138 - 142 | |
| Aromatic-C (ortho to Thiourea) | ~124 - 128 | |
| Aromatic-C (meta to Thiourea) | ~129 - 133 | |
| Aromatic-C (para to Thiourea, attached to ethynyl) | ~120 - 123 | |
| Ethynyl-C (ipso to Phenyl) | ~82 - 86 | |
| Ethynyl-C (terminal) | ~78 - 82 |
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Thiourea) | 3200 - 3400 | Medium to Strong, Broad |
| C≡C-H Stretch (Ethynyl) | 3250 - 3350 | Strong, Sharp |
| C≡C Stretch (Ethynyl) | 2100 - 2150 | Weak to Medium, Sharp |
| C=S Stretch (Thiocarbonyl) | 1200 - 1400 | Medium to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| Aromatic C-H Bending (out-of-plane) | 800 - 850 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Proposed Fragment | Notes |
| 176 | [M]⁺ | Molecular ion peak. |
| 159 | [M - NH₃]⁺ | Loss of ammonia from the thiourea moiety. |
| 116 | [C₈H₄N]⁺ | Fragmentation of the phenyl isothiocyanate portion. |
| 102 | [C₈H₆]⁺ | Phenylacetylene fragment. |
Experimental Protocols
The following sections detail the proposed synthesis of this compound and the general procedures for its spectroscopic characterization.
Synthesis of this compound
This synthesis is a two-step process involving the formation of an isothiocyanate intermediate followed by its reaction with ammonia.
Step 1: Synthesis of 4-Ethynylphenyl isothiocyanate
-
To a solution of 4-ethynylaniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add thiophosgene (1.1 equivalents) dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure to yield the crude 4-ethynylphenyl isothiocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 4-ethynylphenyl isothiocyanate is dissolved in a suitable solvent like acetone.
-
A concentrated aqueous solution of ammonia (excess) is added dropwise to the isothiocyanate solution.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The resulting precipitate of this compound is collected by filtration, washed with water, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field NMR spectrometer.
-
The sample should be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
IR spectra should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Mass spectra can be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
-
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound using various spectroscopic techniques.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide on (4-Ethynylphenyl)thiourea: Synthesis, Structure, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Ethynylphenyl)thiourea is a member of the thiourea class of organic compounds, characterized by a central thiocarbonyl group flanked by two nitrogen atoms. The presence of the ethynylphenyl moiety suggests its potential as a building block in medicinal chemistry and materials science, where the ethynyl group can be utilized for further functionalization, for instance, through click chemistry. This guide provides a comprehensive overview of the available technical information on this compound, including a representative crystal structure of a related compound, a general synthesis protocol, and an exploration of the biological activities associated with the broader class of thiourea derivatives.
Crystal Structure Analysis
A thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources indicates that the specific crystal structure of this compound has not been reported in the peer-reviewed scientific literature to date.
To provide relevant structural insights for researchers, the crystallographic data for a closely related and well-characterized compound, N,N'-diphenylthiourea (Thiocarbanilide) , is presented below as a representative example of an N,N'-diarylthiourea.[1][2][3] The structural parameters of N,N'-diphenylthiourea can offer a valuable reference point for computational modeling and understanding the potential solid-state packing of this compound.
Representative Crystal Structure: N,N'-Diphenylthiourea
The crystal structure of N,N'-diphenylthiourea reveals key features common to this class of compounds, including the near-planarity of the thiourea backbone and the formation of intermolecular hydrogen bonds.
Table 1: Crystallographic Data for N,N'-Diphenylthiourea
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂N₂S |
| Formula Weight | 228.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.586(2) |
| b (Å) | 7.689(1) |
| c (Å) | 13.204(2) |
| α (°) | 90 |
| β (°) | 114.39(1) |
| γ (°) | 90 |
| Volume (ų) | 1163.5(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.302 |
| Absorption Coefficient (mm⁻¹) | 0.268 |
| F(000) | 480 |
Data sourced from a representative entry in the Cambridge Structural Database (CSD). Exact values may vary slightly between different reported structures.
Experimental Protocols: Synthesis of N-Arylthioureas
While a specific, detailed protocol for the synthesis of this compound is not explicitly available in the searched literature, a general and widely applicable method for the synthesis of N-arylthioureas involves the reaction of an amine with an isothiocyanate.[4][5][6] This approach is expected to be effective for the preparation of this compound from 4-ethynylaniline.
General Synthesis of N-(4-Ethynylphenyl)thiourea
This protocol is adapted from general methods for the synthesis of N-substituted thioureas.
1. Preparation of the Isothiocyanate Intermediate (if not commercially available):
A common route to in-situ generate an isothiocyanate is from the corresponding primary amine using carbon disulfide.[7][8] Alternatively, acyl isothiocyanates can be generated from acid chlorides and a thiocyanate salt.[4]
2. Reaction of Amine with Isothiocyanate:
The most direct route involves the reaction of a primary amine with an isothiocyanate. For the synthesis of this compound, this would involve the reaction of ammonia with 4-ethynylphenyl isothiocyanate, or the reaction of 4-ethynylaniline with a thiocyanate source. A general procedure is as follows:
-
To a solution of the primary amine (e.g., 4-ethynylaniline) in a suitable solvent (e.g., ethanol, acetone, or dichloromethane), an equimolar amount of an isothiocyanate (e.g., phenyl isothiocyanate for N-phenyl-N'-(4-ethynylphenyl)thiourea, or a thiocyanate salt to generate the isothiocyanate in situ) is added.[4][9]
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[4]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture upon cooling. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10]
Biological Activities and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activities or the involvement of this compound in any signaling pathways. However, the broader class of thiourea derivatives has been extensively studied and shown to exhibit a wide range of biological activities.[11][12][13][14] This suggests that this compound could be a candidate for biological screening.
Potential Biological Activities of Thiourea Derivatives
Thiourea derivatives have been reported to possess a diverse array of pharmacological properties, making them attractive scaffolds for drug discovery.[11][14] Some of the key reported activities include:
-
Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[11][14] Their mechanisms of action are varied and can involve the inhibition of enzymes crucial for cancer cell proliferation.[14]
-
Antibacterial and Antifungal Activity: The thiourea moiety is a common feature in compounds with antimicrobial properties.[15]
-
Antiviral Activity: Certain thiourea derivatives have been investigated for their potential to inhibit viral replication.
-
Anti-inflammatory Activity: Some compounds have shown promise as anti-inflammatory agents.[12][13]
-
Enzyme Inhibition: Thioureas are known to interact with various enzymes, and this has been a key area of research for their therapeutic applications.[14]
The diverse biological activities of thiourea derivatives stem from their ability to form hydrogen bonds and coordinate with metal ions, which allows them to interact with biological targets such as enzymes and receptors.[14]
Conclusion
While the crystal structure of this compound remains to be determined, this guide provides essential information for researchers interested in this compound. The representative crystallographic data of N,N'-diphenylthiourea offers a valuable structural template. The outlined synthesis protocol provides a practical starting point for its preparation. Furthermore, the extensive biological activities reported for the broader class of thiourea derivatives underscore the potential of this compound as a molecule of interest for further investigation in drug discovery and development. Future studies elucidating its crystal structure and biological profile are warranted to fully explore its potential applications.
References
- 1. Diphenylthiourea | C13H12N2S | CID 700999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiourea, N,N'-diphenyl- [webbook.nist.gov]
- 3. Thiocarbanilide - Wikipedia [en.wikipedia.org]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. ijacskros.com [ijacskros.com]
- 7. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
(4-Ethynylphenyl)thiourea: An In-depth Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the solubility and stability of (4-Ethynylphenyl)thiourea is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of structurally similar compounds, theoretical prediction methodologies, and standard experimental protocols for characterization.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science, combining the versatile thiourea moiety with a reactive ethynylphenyl group. Thiourea derivatives are known for a wide range of biological activities, including antibacterial, anticancer, and antioxidant properties.[1] The ethynyl group offers a site for further chemical modification, such as "click" chemistry, making it a valuable building block for more complex molecules. A thorough understanding of its solubility and stability is paramount for its application in drug development, formulation, and material design. This technical guide outlines the predicted physicochemical properties of this compound and provides detailed protocols for its empirical determination.
Solubility Profile
Inferred Solubility Characteristics
The presence of the nonpolar phenyl and ethynyl groups suggests that this compound will likely exhibit poor solubility in aqueous solutions. The thiourea moiety, while capable of hydrogen bonding, is not sufficient to overcome the hydrophobicity of the rest of the molecule. The solubility is expected to be higher in polar aprotic and some polar protic organic solvents.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are excellent at solvating polar functional groups like thiourea and can also interact favorably with the aromatic ring. N-Phenylthiourea, a similar compound, shows good solubility in DMF and DMSO.[2] |
| Polar Protic | Ethanol, Methanol | Moderate | The hydroxyl group can hydrogen bond with the thiourea, but the overall polarity may be less favorable than polar aprotic solvents for the entire molecule. |
| Nonpolar | Toluene, Hexane | Low to Insoluble | The molecule possesses significant polarity from the thiourea group, making it unlikely to dissolve well in nonpolar solvents. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low to Insoluble | The hydrophobic nature of the ethynylphenyl group will likely dominate, leading to poor aqueous solubility. N-Phenylthiourea has a reported water solubility of approximately 2.47 g/L at 25°C.[3] |
Computational Solubility Prediction
In the absence of experimental data, computational methods can provide valuable estimates of solubility. These approaches range from statistical models to more rigorous physics-based simulations.[4][5]
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use a large dataset of compounds with known solubilities to train machine learning algorithms.[6] By inputting the structure of this compound, these models can predict its solubility based on molecular descriptors.
-
Thermodynamics-Based Methods: These methods calculate the free energy of solvation to predict solubility. This can be achieved through molecular dynamics (MD) simulations, which model the interactions between the solute and solvent molecules over time.[7][8]
Experimental Protocol for Solubility Determination
A standard method for determining the equilibrium solubility of a novel compound is the shake-flask method, followed by a suitable analytical quantification technique.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The solid should be in a fine powder form to maximize surface area.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Quantification: Dilute the collected filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
Assessing the chemical stability of a compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring its safety and efficacy. The stability of this compound will be influenced by factors such as temperature, pH, light, and oxidative stress.
Inferred Stability Characteristics
-
Thermal Stability: Aromatic compounds and thiourea derivatives generally exhibit moderate to good thermal stability. However, the ethynyl group can be reactive at elevated temperatures, potentially leading to polymerization or other reactions. Aromatic ethynyl compounds can undergo curing at temperatures above 300°C.[9]
-
pH Stability (Hydrolysis): The thiourea linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of (4-ethynylphenyl)amine and other degradation products. Phenylthiourea itself is considered stable under normal conditions.[3][10]
-
Photostability: The presence of the aromatic ring and the conjugated system with the ethynyl group suggests a potential for photosensitivity. Aromatic compounds can absorb UV light, which may lead to photodegradation.
-
Oxidative Stability: The sulfur atom in the thiourea group is susceptible to oxidation, which could lead to the formation of sulfoxides or other oxidized species.
Computational Degradation Prediction
Software tools can predict potential degradation pathways and products based on the chemical structure of a compound and the applied stress conditions.
-
Zeneth®: This is a commercially available software that uses a knowledge base of chemical degradation reactions to predict the likely degradation products of a given molecule under various stress conditions (e.g., hydrolysis, oxidation, photolysis).[11][12][13] Running a simulation for this compound in Zeneth could provide valuable insights into its potential degradation pathways.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[14]
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solutions to a range of stress conditions in parallel with a control sample stored under normal conditions.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and heat (e.g., at 60°C).
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and heat (e.g., at 60°C).
-
Oxidation: Add hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Stress: Heat the solution (e.g., at 60°C or higher).
-
Photostability: Expose the solution to a light source that meets ICH Q1B requirements (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[15][16] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples and the control using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) is often used to identify the structures of the degradation products.
Caption: Forced Degradation Experimental Workflow.
Conclusion
While direct experimental data for this compound is scarce, a combination of inferences from structurally related compounds, computational predictions, and established experimental protocols provides a solid framework for its characterization. It is predicted to be a compound with low aqueous solubility but good solubility in polar aprotic solvents. Its stability is likely to be moderate, with potential degradation pathways involving hydrolysis, oxidation, and photolysis. The experimental protocols and theoretical approaches outlined in this guide offer a clear path forward for researchers to thoroughly characterize the solubility and stability of this compound, enabling its effective use in drug development and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth | Lhasa Limited [lhasalimited.org]
- 13. In silico prediction of pharmaceutical degradation pathways: a benchmarking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. q1scientific.com [q1scientific.com]
A Technical Guide to the Quantum Chemical Calculations of (4-Ethynylphenyl)thiourea
Disclaimer: As of the latest literature search, specific quantum chemical calculations for (4-Ethynylphenyl)thiourea have not been published. This guide provides a comprehensive framework based on established methodologies and representative data from studies on analogous thiourea derivatives. The presented quantitative data is illustrative and intended to serve as a realistic projection for the target molecule.
This technical guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth overview of the theoretical investigation of this compound using quantum chemical calculations. The methodologies, data, and visualizations provided are based on common practices in computational chemistry for similar molecular structures.
Introduction
Thiourea derivatives are a significant class of organic compounds known for their wide range of biological activities and applications in medicinal chemistry.[1] The introduction of an ethynylphenyl group to the thiourea scaffold is of particular interest, as this functional group can modulate electronic properties, lipophilicity, and potential interactions with biological targets. Quantum chemical calculations provide a powerful, non-experimental method to elucidate the structural, electronic, and spectroscopic properties of this compound, offering insights that can guide further experimental research and drug design efforts.
This guide outlines the standard computational protocols, expected outcomes, and data presentation for a thorough quantum chemical analysis of this compound.
Experimental and Computational Protocols
A combined experimental and computational approach is crucial for a comprehensive understanding of the molecule. Experimental data serves to validate the computational results.
Synthesis of this compound (Illustrative)
A common method for the synthesis of N-aryl thioureas involves the reaction of an amine with an isothiocyanate.
-
Starting Materials: 4-Ethynylaniline and a suitable isothiocyanate source (e.g., benzoyl isothiocyanate followed by hydrolysis, or ammonium thiocyanate).
-
Reaction: 4-Ethynylaniline is dissolved in a suitable solvent (e.g., ethanol, THF). An equimolar amount of the isothiocyanate reagent is added.
-
Reaction Conditions: The mixture is typically stirred at room temperature or refluxed for several hours.
-
Purification: The resulting solid is filtered, washed with a non-polar solvent (e.g., hexane) to remove impurities, and can be further purified by recrystallization.
-
Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Spectroscopic Characterization
-
FT-IR Spectroscopy: To identify characteristic vibrational modes, such as N-H, C=S, and the ethynyl C≡C and C-H stretches.
-
NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties of the molecule in a suitable solvent.
Density Functional Theory (DFT) is the most common and effective method for quantum chemical calculations of molecules of this size.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for such systems.[2]
-
Basis Set: The 6-311++G(d,p) basis set is a good choice, providing a balance between accuracy and computational cost for geometry optimization and electronic property calculations.
-
Geometry Optimization: The molecular structure of this compound is optimized to find the global minimum on the potential energy surface.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.
-
Electronic Properties: Key electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).
-
Solvent Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
Data Presentation
Quantitative data from the calculations should be summarized in tables for clarity and ease of comparison with potential experimental data.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C=S | 1.682 |
| C-N (Thiourea) | 1.375 | |
| C-N (Phenyl) | 1.401 | |
| C≡C | 1.208 | |
| C-C (Phenyl-Ethynyl) | 1.430 | |
| Bond Angles | N-C-N | 117.5 |
| C-N-H | 120.3 | |
| C-C≡C | 178.9 | |
| Dihedral Angle | N-C-N-C (Phenyl) | 175.4 |
Note: These values are representative and based on similar thiourea derivatives.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(N-H) | 3350 - 3150 | N-H stretching |
| ν(C≡C) | ~2110 | Ethynyl C≡C stretching |
| ν(C=S) | ~1590 | Thioamide C=S stretching |
| δ(N-H) | ~1550 | N-H bending |
| ν(C-N) | ~1450 | C-N stretching |
Note: Predicted frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Energy Gap (ΔE) | 3.87 |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 1.98 |
| Electronegativity (χ) | 3.915 |
| Chemical Hardness (η) | 1.935 |
Note: These values are illustrative and provide insights into the molecule's reactivity and electronic transitions.
Visualization of Workflows and Relationships
Diagrams created using Graphviz (DOT language) help to visualize the computational workflow and the relationships between calculated properties.
Caption: Computational workflow for quantum chemical analysis.
Caption: Relationship between electronic properties and reactivity.
Conclusion
The quantum chemical investigation of this compound, guided by the principles outlined in this document, can provide significant insights into its molecular properties. By employing DFT calculations, researchers can predict its geometry, vibrational spectra, and electronic characteristics. This theoretical data, especially when validated by experimental findings, is invaluable for understanding the structure-activity relationships of this class of compounds and for the rational design of new therapeutic agents. The methodologies and data presented here serve as a robust starting point for any future computational studies on this specific molecule.
References
An In-depth Technical Guide to the Thermal Properties of (4-Ethynylphenyl)thiourea and Related Aromatic Thioureas
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature did not yield specific experimental data on the thermal properties of (4-Ethynylphenyl)thiourea. Consequently, this guide provides a generalized overview based on the analysis of closely related aromatic thiourea derivatives. The experimental protocols and thermal data presented herein are representative of this class of compounds and should be adapted and verified for the specific molecule of interest.
Introduction
Thiourea derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and chemical synthesis.[1] Their biological activities, which include anticancer, antibacterial, and antiviral properties, often stem from their ability to form strong hydrogen bonds and coordinate with metal ions.[2] The thermal stability and decomposition profile of these compounds are critical parameters that influence their storage, formulation, and application, particularly in drug development where thermal processing is common.
This technical guide outlines the general methodologies for the synthesis and thermal characterization of aromatic thioureas, providing a framework for the investigation of this compound.
General Synthesis of Aromatic Thioureas
A common and effective method for the synthesis of N-arylthioureas involves the reaction of an aniline derivative with a source of thiocyanate. A representative protocol is provided below.
Experimental Protocol: Synthesis of a Substituted Phenylthiourea
This protocol describes a general method for the synthesis of a substituted phenylthiourea from the corresponding aniline.[3]
Materials:
-
Substituted aniline (e.g., 4-ethynylaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium thiocyanate (NH₄SCN)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 0.1 moles of the substituted aniline in 25 mL of deionized water and 9 mL of concentrated HCl.
-
Heat the mixture to 60-70°C for approximately 1 hour.[3]
-
Cool the resulting solution in an ice bath for 1 hour.
-
Slowly add 0.1 moles of ammonium thiocyanate to the cooled solution.
-
Reflux the mixture for 4 hours.[3]
-
Pour the reaction mixture into 200 mL of cold deionized water with continuous stirring to precipitate the crude product.
-
Filter the precipitate using a Buchner funnel and wash with cold deionized water.
-
Dry the crude product.
-
Recrystallize the dried solid from ethanol to obtain the purified substituted phenylthiourea.[4]
Thermal Analysis of Aromatic Thioureas
The thermal properties of aromatic thioureas are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides information on the thermal stability and decomposition profile of the compound. For thiourea derivatives, TGA can reveal the onset of decomposition and the presence of any stable intermediates over a given temperature range.[5][6]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on thermal events such as melting, crystallization, and solid-state transitions.[7] For thiourea compounds, DSC is used to determine the melting point and enthalpy of fusion.
General Experimental Protocol for Thermal Analysis
Instrumentation:
-
A calibrated thermogravimetric analyzer.
-
A calibrated differential scanning calorimeter.
TGA Procedure:
-
Place 5-10 mg of the finely ground sample into a TGA crucible (typically alumina or platinum).
-
Place the crucible onto the TGA balance.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).
-
Record the mass loss as a function of temperature.
DSC Procedure:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its melting point at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
Expected Thermal Properties of Aromatic Thioureas
While specific data for this compound is unavailable, the following table summarizes the expected thermal properties of aromatic thioureas based on data for analogous compounds.
| Thermal Property | Expected Range/Behavior | Analytical Technique |
| Melting Point (Tₘ) | 140 - 200 °C | DSC |
| Decomposition Onset (Tₒ) | > 170 °C | TGA |
| Decomposition Profile | Typically a multi-step decomposition process.[5] | TGA |
Note: The presence of the ethynyl group, a reactive moiety, may influence the thermal stability of this compound, potentially leading to a lower decomposition temperature or a more complex decomposition pathway involving polymerization or other reactions of the triple bond.
Biological Significance of Thiourea Derivatives
Thiourea derivatives are a prominent class of compounds in drug discovery due to their wide spectrum of biological activities. They have been reported to possess anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2] The mechanism of action is often attributed to the ability of the thiourea moiety to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. The investigation of novel substituted thioureas like the (4-Ethynylphenyl) derivative continues to be an active area of research for the development of new therapeutic agents.
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted phenylthiourea derivative.
Caption: A generalized workflow for the synthesis and characterization of substituted phenylthioureas.
References
(4-Ethynylphenyl)thiourea: A Technical Guide to its Molecular Geometry and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular geometry and conformational properties of (4-Ethynylphenyl)thiourea. Due to the absence of publicly available crystal structure data for this specific molecule, this guide leverages data from closely related aryl thiourea derivatives characterized by X-ray crystallography and computational studies to present an inferred model of its structural parameters. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its potential role in drug design, particularly in the context of anticancer research.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and catalysis. The incorporation of an ethynylphenyl group into the thiourea scaffold introduces a rigid, linear moiety that can influence molecular conformation, intermolecular interactions, and biological activity. This compound, with its potential for forming specific hydrogen bonding patterns and engaging in π-stacking interactions, is a molecule of significant interest for rational drug design. This guide aims to provide a detailed understanding of its structural characteristics.
Molecular Geometry and Conformation
While a definitive crystal structure for this compound is not available in the public domain, its molecular geometry can be reliably inferred from computational studies and experimental data of analogous phenylthiourea derivatives. Density Functional Theory (DFT) calculations on similar molecules provide insights into bond lengths, bond angles, and dihedral angles.
The thiourea moiety generally adopts a planar or near-planar conformation. The key structural features of this compound are expected to be:
-
Planarity of the Thiourea Group: The N-C(S)-N backbone is largely planar.
-
Rotation around the Phenyl-Nitrogen Bond: The primary conformational flexibility arises from the rotation around the C(phenyl)-N bond, defined by the dihedral angle.
-
Linearity of the Ethynyl Group: The C≡C-H group maintains a linear geometry.
Estimated Molecular Parameters
The following table summarizes the estimated bond lengths, bond angles, and dihedral angles for this compound based on DFT studies of related phenylthiourea compounds.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Estimated Value |
| Bond Lengths (Å) | |||||
| C=S | ~1.68 - 1.71 | ||||
| C-N (thiourea) | ~1.33 - 1.38 | ||||
| C(phenyl)-N | ~1.42 - 1.45 | ||||
| C≡C | ~1.20 - 1.22 | ||||
| C(phenyl)-C(ethynyl) | ~1.43 - 1.45 | ||||
| Bond Angles (°) | |||||
| N-C-S | ~118 - 122 | ||||
| N-C-N | ~116 - 120 | ||||
| C(phenyl)-N-C | ~125 - 130 | ||||
| C(phenyl)-C-C(ethynyl) | ~120 | ||||
| C-C≡C | ~178 - 180 | ||||
| Dihedral Angles (°) | |||||
| Phenyl-Thiourea | C(phenyl)-C(phenyl)-N-C(thiourea) | ~30 - 60 |
Disclaimer: The values presented in this table are estimations derived from computational data of structurally similar compounds and should be considered as such in the absence of direct experimental data for this compound.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of aryl thioureas involves the reaction of the corresponding amine with an isothiocyanate.
Materials:
-
4-Ethynylaniline
-
Benzoyl isothiocyanate (or a suitable isothiocyanate precursor)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Preparation of the Amine Solution: Dissolve 4-ethynylaniline (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Isothiocyanate: To the stirred solution, add benzoyl isothiocyanate (1 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Acidify the aqueous mixture with dilute HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and then with a saturated solution of sodium bicarbonate.
-
Wash again with water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Single Crystal X-ray Diffraction (Hypothetical Protocol)
Should single crystals of this compound be obtained, the following general protocol for X-ray diffraction analysis would be applicable.
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at room temperature is a common method for growing single crystals.
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Potential Biological Significance and Signaling Pathways
The ethynylphenyl moiety is a recognized pharmacophore in drug discovery, often imparting favorable properties such as increased metabolic stability and enhanced binding affinity to target proteins. Compounds containing this group have been investigated for a variety of biological activities, with a significant focus on anticancer applications. They have been shown to interact with various cellular targets, including kinases and tubulin.
Given the prevalence of ethynylphenyl-containing compounds as kinase inhibitors, a hypothetical signaling pathway diagram is presented below, illustrating a potential mechanism of action for this compound in a cancer context.
An In-Depth Technical Guide to the Synthesis of (4-Ethynylphenyl)thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of a novel class of compounds: (4-ethynylphenyl)thiourea derivatives. These compounds are of significant interest to the scientific and drug development communities due to the versatile reactivity of the ethynyl group, which allows for further molecular elaborations, and the established broad-spectrum biological activity of the thiourea pharmacophore. This document outlines a plausible and robust synthetic methodology, presents representative characterization data, and discusses potential biological applications based on existing literature for analogous structures. Detailed experimental protocols and visual workflows are provided to facilitate the practical implementation of this synthesis in a research and development setting.
Introduction
Thiourea derivatives are a well-established class of compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The presence of the N-C=S backbone allows for crucial hydrogen bonding interactions with biological targets. The incorporation of a 4-ethynylphenyl moiety introduces a reactive handle for "click" chemistry and other functionalizations, opening avenues for the development of novel probes, targeted therapeutics, and multifunctional molecules. This guide details a practical synthetic approach to a library of this compound derivatives, starting from the readily available precursor, 4-ethynylaniline.
Synthetic Strategy
The most direct and widely employed method for the synthesis of unsymmetrical N,N'-disubstituted thioureas is the reaction of a primary amine with an isothiocyanate. In this proposed synthesis, 4-ethynylaniline serves as the key primary amine, which can be reacted with a variety of commercially available or readily synthesized isothiocyanates to generate a library of this compound derivatives.
General Reaction Scheme:
Prospective Biological Activity Screening of (4-Ethynylphenyl)thiourea: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Ethynylphenyl)thiourea is a novel chemical entity for which, to date, no biological activity data has been published. This technical guide provides a prospective analysis of its potential therapeutic applications based on a systematic review of the established bioactivities of its core structural motifs: the phenylthiourea scaffold and the 4-ethynylphenyl group. Phenylthiourea derivatives are widely recognized for their antimicrobial and anticancer properties, while the ethynylphenyl moiety is a key feature in several potent kinase inhibitors. This document outlines a comprehensive screening strategy to elucidate the biological profile of this compound, complete with detailed experimental protocols, rationale based on quantitative data from analogous compounds, and visual workflows to guide laboratory implementation.
Introduction and Rationale
The compound this compound integrates two pharmacologically significant moieties. The thiourea group (-NH-C(S)-NH-) is a versatile pharmacophore known to engage in hydrogen bonding and coordinate with metal ions, contributing to a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer effects.[1][2] The phenylthiourea subclass, in particular, has been the subject of extensive investigation, demonstrating notable cytotoxicity against various cancer cell lines and broad-spectrum antimicrobial activity.[2][3][4][5]
The 4-ethynylphenyl group features a terminal alkyne on a phenyl ring. This functional group is of significant interest in medicinal chemistry as it can participate in covalent bonding with target proteins, act as a rigid linker, or occupy hydrophobic pockets within enzyme active sites. Notably, the ethynylphenyl motif is present in several approved and investigational kinase inhibitors, where it often contributes to high-affinity binding and selectivity.[6][7] Kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase, are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[8][9]
Given the established activities of these constituent parts, it is hypothesized that this compound may exhibit potent antimicrobial , anticancer (cytotoxic) , and/or kinase inhibitory activity. This guide proposes a systematic screening cascade to evaluate these potential biological functions.
Synthesis of this compound
Prior to biological screening, the synthesis of the target compound is required. A common method for the synthesis of phenylthioureas involves the reaction of the corresponding aniline with an isothiocyanate. In this case, 4-ethynylaniline would be the starting material. A plausible synthetic route is the reaction of 4-ethynylaniline with a source of thiocyanate, such as ammonium thiocyanate, under acidic conditions.[4]
Proposed Biological Screening Cascade
A tiered approach is recommended to efficiently screen for the biological activity of this compound.
Caption: Proposed screening cascade for this compound.
Tier 1: Antimicrobial Activity Screening
The phenylthiourea scaffold is a well-established antimicrobial pharmacophore.[4][5] Therefore, initial screening should assess the antibacterial and antifungal properties of the compound.
Data Presentation: Minimum Inhibitory Concentrations (MIC) of Structurally Related Phenylthiourea Derivatives (µg/mL)
| Compound | S. aureus | S. epidermidis | E. coli | C. albicans | Reference |
| 1-Phenyl-3-(p-chlorophenyl)thiourea | 50 | 50 | >400 | 100 | [5] |
| 1-Phenyl-3-(p-bromophenyl)thiourea | 50 | 50 | >400 | 100 | [5] |
| 1-Phenyl-3-(p-methylphenyl)thiourea | 100 | 100 | >400 | 100 | [5] |
| 1-Phenyl-3-(p-nitrophenyl)thiourea | 50 | 50 | 400 | 50 | [5] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, yeast at ~2.5 x 10^3 CFU/mL).
-
Inoculation: Add 10 µL of the microbial suspension to each well, except for the sterility control wells.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum) for each microorganism.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]
Tier 1: Anticancer Cytotoxicity Screening
Thiourea derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][3][12] The MTT assay is a standard colorimetric assay for assessing cell viability.
Data Presentation: Cytotoxic Activity (IC50 in µM) of Structurally Related Phenylthiourea Derivatives
| Compound | MCF-7 (Breast) | T47D (Breast) | HeLa (Cervical) | SW620 (Colon) | Reference |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | 29.5 | 45.3 | 55.8 | - | [12] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | - | - | - | 1.5 | [3] |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | - | - | - | 7.6 | [3] |
| 1-Benzyl-3-phenylthiourea Pt(II) Complex | 10.96 | - | - | - | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13][14]
Caption: Workflow for the MTT cytotoxicity assay.
Tier 2: Kinase Inhibition Assays
Should the compound exhibit significant anticancer activity, a plausible mechanism of action, given the ethynylphenyl moiety, is the inhibition of protein kinases crucial for cancer cell proliferation and survival.
Data Presentation: Inhibitory Activity (IC50 in nM) of Kinase Inhibitors with Ethynylphenyl or Related Moieties
| Kinase Target | Inhibitor | IC50 (nM) | Reference |
| EGFR | Gefitinib | 26-57 | [] |
| EGFR | Erlotinib | - | [16] |
| VEGFR2 | Vandetanib | 40 | [9][17] |
| VEGFR2 | Telatinib | 6 | [9] |
| Src | Dasatinib | <1.0 | [18] |
| Src Family | PP2 | 4-5 | [18] |
Experimental Protocol: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibition of kinases like EGFR, VEGFR, or Src.
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate/ATP mix, and the test compound dilutions.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the serially diluted this compound or control inhibitor (e.g., Staurosporine, or a specific inhibitor for the kinase being tested). Add 2 µL of the kinase enzyme solution. Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.[11][19][20]
Caption: General mechanism of kinase inhibition.
Conclusion
While this compound remains an uncharacterized molecule, its chemical structure strongly suggests a high potential for biological activity. The systematic screening cascade proposed in this guide, beginning with broad antimicrobial and anticancer assays and progressing to more specific mechanistic studies on kinase inhibition, provides a robust framework for elucidating its therapeutic potential. The provided protocols and comparative data for analogous compounds offer a solid foundation for initiating the experimental evaluation of this promising compound. The findings from these studies will be crucial in determining the future direction of research and development for this compound as a potential new therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. altmeyers.org [altmeyers.org]
- 10. connectjournals.com [connectjournals.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. jppres.com [jppres.com]
- 13. rsc.org [rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 20. promega.com.cn [promega.com.cn]
Methodological & Application
Application Notes and Protocols for Click Chemistry Reactions with (4-Ethynylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (4-Ethynylphenyl)thiourea in click chemistry reactions. This bifunctional molecule, possessing both a terminal alkyne for cycloaddition reactions and a thiourea moiety for potential biological interactions, is a versatile building block in medicinal chemistry, chemical biology, and materials science.
This compound is a valuable reagent for introducing a thiourea group onto a target molecule through a stable triazole linkage. The thiourea functional group is known for its diverse biological activities and its ability to form strong hydrogen bonds, making it a key pharmacophore in drug design.[1] The ethynyl group provides a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its high efficiency, selectivity, and biocompatibility.[2][3][4]
Applications:
-
Drug Discovery and Medicinal Chemistry: The thiourea moiety is present in a variety of compounds with demonstrated anticancer, antiviral, and antibacterial properties.[1] By employing this compound in click reactions, novel drug candidates can be synthesized. For instance, it can be conjugated to azide-modified biomolecules, such as peptides or proteins, to create targeted therapeutics. The triazole ring formed during the click reaction is metabolically stable and can act as a pharmacologically acceptable linker.
-
Bioconjugation and Chemical Biology: This reagent can be used to label and track biomolecules. An azide-functionalized protein, nucleic acid, or cell surface can be readily modified with the ethynylphenylthiourea handle. The resulting thiourea-tagged biomolecule can then be used in studies related to protein-protein interactions, enzyme inhibition, or as a probe for cellular imaging when combined with a fluorescent azide partner.
-
Materials Science: this compound can be incorporated into polymers and other materials to impart specific functionalities. The thiourea group can enhance properties such as metal ion chelation or serve as a recognition site in chemical sensors.
Experimental Protocols
The following protocols are generalized for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of this compound with a generic azide partner. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) may be necessary for specific substrates.
Protocol 1: Small-Scale CuAAC Reaction in Organic Solvent
This protocol is suitable for the synthesis of small molecule conjugates.
Materials:
-
This compound
-
Azide-containing compound (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: A mixture of tert-butanol and water (1:1) or dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the azide-containing compound (1.1 equivalents) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O).
-
Prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Under the inert atmosphere, add the CuSO₄·5H₂O solution (0.05 equivalents).
-
Add the sodium ascorbate solution (0.1 equivalents) to the reaction mixture. The solution may turn a yellow-orange color, indicating the formation of the Cu(I) catalyst.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: CuAAC Bioconjugation in Aqueous Buffer
This protocol is adapted for the labeling of azide-modified biomolecules in an aqueous environment.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate or aminoguanidine as a reducing agent and antioxidant
-
Phosphate-buffered saline (PBS) or another suitable biological buffer
-
Reaction tube (e.g., microcentrifuge tube)
Procedure:
-
Prepare a stock solution of the azide-modified biomolecule in the desired buffer.
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO.
-
Prepare a premixed solution of CuSO₄ and the copper ligand (e.g., THPTA) in water. A typical molar ratio is 1:5 (CuSO₄:Ligand).
-
Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate) in water.
-
In a reaction tube, combine the azide-modified biomolecule solution and the this compound stock solution. The final concentration of the limiting reagent is typically in the micromolar to low millimolar range.
-
Add the premixed CuSO₄/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the reducing agent.
-
Gently mix the solution and allow the reaction to proceed at room temperature or 37 °C. Reaction times can range from 30 minutes to several hours.
-
The labeled biomolecule can be purified from excess reagents using methods such as size-exclusion chromatography, dialysis, or spin filtration.
Considerations for the Thiourea Moiety:
The thiourea group in this compound is generally stable under standard CuAAC conditions. However, it is important to be aware of potential side reactions. Thiols are known to be potent inhibitors of the CuAAC reaction.[5] Although thiourea exists predominantly in the thione form, it is in equilibrium with its thiol tautomer. At high concentrations or under specific pH conditions, this could potentially interfere with the copper catalyst. The use of a copper-chelating ligand like THPTA or TBTA is highly recommended, especially in bioconjugation reactions, as it can help to stabilize the Cu(I) catalyst and mitigate potential inhibition.
Quantitative Data
The following table provides illustrative quantitative data for a typical CuAAC reaction between this compound and benzyl azide, based on common outcomes for similar aromatic alkynes. Actual results may vary depending on the specific reaction conditions and the nature of the azide partner.
| Parameter | Value | Conditions |
| Reaction Time | 1 - 4 hours | Room Temperature |
| Yield | > 90% | Optimized conditions |
| Catalyst Loading (CuSO₄) | 1 - 5 mol% | - |
| Ligand to Copper Ratio | 5:1 | For aqueous reactions |
| Purity (after chromatography) | > 95% | - |
Visualizations
Caption: General scheme of the CuAAC reaction with this compound.
Caption: Experimental workflow for a small-scale CuAAC synthesis.
References
- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of (4-Ethynylphenyl)thiourea Containing Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of (4-Ethynylphenyl)thiourea containing monomers. The protocols detailed below are designed to guide researchers through the preparation of the monomer and its subsequent polymerization to yield poly(this compound), a polymer with potential applications in drug delivery, biomaterials, and sensor technology.
Introduction
Polymers containing thiourea moieties are of significant interest due to the unique chemical properties of the thiourea group, including its ability to form strong hydrogen bonds and coordinate with metal ions. When incorporated into a conjugated polymer backbone, such as that derived from the polymerization of ethynylphenyl monomers, these properties can be translated into materials with tunable electronic, optical, and biological characteristics. The polymerization of this compound monomers offers a pathway to novel functional polymers with potential for targeted drug delivery, controlled release systems, and as scaffolds in tissue engineering.
Monomer Synthesis: this compound
The synthesis of the this compound monomer can be achieved through a multi-step process involving a Sonogashira coupling reaction, deprotection, and subsequent reaction to form the thiourea group.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Iodoaniline
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Thiophosgene or a suitable isothiocyanate precursor
-
Ammonia or an appropriate amine
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling of 4-Iodoaniline with TMSA:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodoaniline (1.0 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the solution.
-
To this mixture, add trimethylsilylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-((trimethylsilyl)ethynyl)aniline.
-
-
Deprotection of the Trimethylsilyl Group:
-
Dissolve the purified 4-((trimethylsilyl)ethynyl)aniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add a 1 M solution of tetrabutylammonium fluoride in THF (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-ethynylaniline.
-
-
Formation of the Thiourea Moiety:
-
Method A (using Thiophosgene): Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Dissolve 4-ethynylaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add thiophosgene (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Bubble ammonia gas through the solution or add an aqueous solution of ammonia to form the terminal thiourea.
-
Extract the product with DCM, wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
-
Method B (using an Isothiocyanate):
-
React 4-ethynylaniline with a suitable isothiocyanate (e.g., benzoyl isothiocyanate) followed by hydrolysis to yield the desired thiourea.
-
-
Characterization Data for this compound (Representative):
| Characterization Method | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.50-7.40 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 6.0 (br s, 2H, NH₂), 3.10 (s, 1H, C≡C-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 182.0 (C=S), 138.0 (Ar-C), 133.0 (Ar-C), 125.0 (Ar-C), 118.0 (Ar-C), 83.0 (C≡C), 78.0 (C≡C) |
| FT-IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 3290 (≡C-H stretching), 2100 (C≡C stretching), 1550 (C=S stretching) |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₉H₈N₂S, found. |
Polymerization of this compound
The polymerization of this compound can be effectively carried out using a rhodium-based catalyst, which is known to promote the living polymerization of substituted acetylenes, yielding polymers with controlled molecular weights and narrow polydispersity.
Experimental Protocol: Rhodium-Catalyzed Polymerization
Materials:
-
This compound monomer
-
Rhodium(I) norbornadiene chloride dimer ([Rh(nbd)Cl]₂) or a similar rhodium catalyst
-
Triethylamine (TEA) as a co-catalyst/base
-
Anhydrous solvent (e.g., toluene, THF, or chloroform)
-
Methanol (for precipitation)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the this compound monomer (100 eq) in the chosen anhydrous solvent.
-
In a separate vial, prepare a stock solution of the rhodium catalyst, for example, [Rh(nbd)Cl]₂ (1.0 eq), in the same solvent.
-
Add triethylamine (10 eq) to the monomer solution.
-
Initiate the polymerization by adding the catalyst solution to the monomer solution via syringe.
-
Stir the reaction mixture at room temperature (or a specified temperature, e.g., 30-40 °C) for a designated time (e.g., 1-24 hours). The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.
-
Collect the polymer precipitate by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Polymer Characterization Data (Representative):
| Characterization Method | Expected Results |
| GPC (Gel Permeation Chrom.) | Mn (Number-average molecular weight): 10,000 - 50,000 g/mol ; Mw (Weight-average molecular weight): 12,000 - 70,000 g/mol ; PDI (Polydispersity Index, Mw/Mn): 1.1 - 1.5 |
| ¹H NMR (400 MHz, CDCl₃) | Broad signals in the aromatic region (δ 6.5-7.5 ppm) and the vinyl proton region (δ 5.8-6.2 ppm) of the polymer backbone. The sharp singlet of the acetylenic proton will have disappeared. |
| ¹³C NMR (100 MHz, CDCl₃) | Broad signals corresponding to the polymer backbone carbons (δ 120-145 ppm) and the thiourea carbon (δ ~180 ppm). |
| FT-IR (KBr, cm⁻¹) | Disappearance or significant reduction of the C≡C stretching band (~2100 cm⁻¹) and the ≡C-H stretching band (~3290 cm⁻¹). Appearance of a broad C=C stretching band (~1600 cm⁻¹) from the polymer backbone. |
| TGA (Thermogravimetric Analysis) | Onset of decomposition temperature, indicating the thermal stability of the polymer. |
Visualizations
Monomer Synthesis Workflow
Application Notes and Protocols: (4-Ethynylphenyl)thiourea in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis, coordination chemistry, and potential applications of (4-Ethynylphenyl)thiourea as a versatile ligand. While specific data for this ligand is emerging, this guide consolidates established protocols for related thiourea derivatives to facilitate its exploration in coordination chemistry and drug development.
Introduction to this compound
This compound is an aromatic thiourea derivative featuring a terminal ethynyl group. This unique functionality imparts several key properties to the molecule, making it a ligand of significant interest:
-
Coordination Versatility: Like other thioureas, it can coordinate to metal ions through its soft sulfur donor atom or act as a bidentate ligand involving both sulfur and nitrogen atoms.[1][2] The specific coordination mode often depends on the metal ion, its oxidation state, and the reaction conditions.
-
Reactive Handle: The terminal alkyne group provides a site for post-coordination modification via reactions such as "click" chemistry, allowing for the covalent attachment of biomolecules, fluorescent tags, or solid supports.
-
Extended Conjugation: The ethynylphenyl moiety can participate in extended π-systems within metal complexes, potentially influencing their electronic and photophysical properties.
These characteristics suggest potential applications in catalysis, materials science, and medicinal chemistry.
Synthesis of this compound
The synthesis of N-substituted thioureas can be achieved through several established methods. A common and effective approach involves the reaction of an amine with an isothiocyanate.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure adapted from known syntheses of similar thiourea derivatives.
Materials:
-
4-Ethynylaniline
-
Benzoyl isothiocyanate (or another suitable isothiocyanate)
-
Acetone (anhydrous)
-
Ammonia solution (aqueous)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Formation of the Intermediate: In a round-bottom flask, dissolve 4-ethynylaniline (1 equivalent) in anhydrous acetone. To this solution, add benzoyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion, add an aqueous solution of ammonia to the reaction mixture to hydrolyze the benzoyl group. Stir for an additional 1-2 hours.
-
Precipitation: Acidify the reaction mixture with hydrochloric acid to precipitate the this compound product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization:
The synthesized ligand should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=S, C≡C-H).
-
Mass Spectrometry: To determine the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
Coordination Chemistry of this compound
This compound is expected to form stable complexes with a variety of transition metals, including but not limited to gold(I), silver(I), copper(I/II), palladium(II), and platinum(II).[2][3] The coordination typically occurs through the sulfur atom, which acts as a soft donor, making it particularly suitable for binding to soft metal ions.
Experimental Protocol: General Synthesis of Metal Complexes
This protocol provides a general guideline for the synthesis of metal complexes with this compound. The specific metal salt, solvent, and reaction conditions should be optimized for each target complex.
Materials:
-
This compound ligand
-
A suitable metal salt (e.g., KAuCl₄, AgNO₃, CuCl₂, K₂PdCl₄)
-
Solvent (e.g., acetonitrile, ethanol, methanol, dichloromethane)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve this compound (1-2 equivalents) in the chosen solvent in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same or a compatible solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring at room temperature.
-
Reaction: The reaction time can vary from a few minutes to several hours. The formation of a precipitate may indicate the formation of the complex. The reaction can be monitored by TLC or by observing color changes.
-
Isolation: If a precipitate forms, collect the complex by vacuum filtration, wash with the solvent, and dry under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
Characterization of Metal Complexes:
-
FT-IR Spectroscopy: A shift in the C=S stretching frequency upon coordination is a key indicator of complex formation.
-
NMR Spectroscopy (¹H, ¹³C): Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide information about the binding mode.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex.
-
X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.
Potential Applications and Associated Protocols
The unique structural features of this compound suggest its utility in various fields, particularly in the development of novel therapeutic agents.
Thiourea-metal complexes have demonstrated significant potential as anticancer agents.[3] Gold(I) and silver(I) complexes, in particular, have shown promising cytotoxicity against various cancer cell lines.[4] The proposed mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS).
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound metal complex (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the metal complex (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Diagram
The following diagram illustrates a potential mechanism of action for a cytotoxic thiourea-metal complex.
References
Metal Complexes of (4-Ethynylphenyl)thiourea: Application Notes and Protocols for Emerging Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The development of novel metallodrugs for cancer therapy remains a significant area of research, driven by the need for more effective and selective therapeutic agents. Among the diverse classes of compounds being investigated, metal complexes of thiourea derivatives have garnered considerable attention due to their promising cytotoxic activities against a range of cancer cell lines. This document provides detailed application notes and protocols pertaining to the synthesis, characterization, and biological evaluation of metal complexes incorporating the (4-Ethynylphenyl)thiourea ligand, a scaffold of interest for its potential to modulate pharmacological activity through its terminal alkyne functionality.
Introduction
Thiourea and its derivatives are versatile ligands capable of coordinating with a variety of metal ions through their sulfur and nitrogen donor atoms. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. The incorporation of a 4-ethynylphenyl moiety into the thiourea backbone offers a unique structural feature. The ethynyl group can participate in various chemical transformations, including click chemistry reactions for bioconjugation, and may also influence the electronic properties and steric profile of the metal complex, potentially leading to altered biological targets and mechanisms of action.
This document outlines generalized protocols for the synthesis of this compound and its subsequent complexation with gold(I) and silver(I), two metal centers frequently explored for their therapeutic potential. Furthermore, it details standardized experimental procedures for evaluating the cytotoxic effects of these novel complexes, including the MTT assay for cell viability, and protocols for investigating the induction of apoptosis and cell cycle arrest, key mechanisms of anticancer drug action.
Synthesis Protocols
Synthesis of this compound Ligand
A general and efficient method for the synthesis of unsymmetrical thioureas involves the reaction of an amine with an isothiocyanate. The following protocol is a representative procedure for the synthesis of the this compound ligand.
Materials:
-
4-Ethynylaniline
-
Benzoyl isothiocyanate
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
Dissolve 4-ethynylaniline (1 equivalent) in dichloromethane.
-
Add benzoyl isothiocyanate (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the intermediate, N-(4-ethynylphenyl)-N'-benzoylthiourea.
-
Hydrolyze the intermediate by dissolving it in an ethanolic solution of sodium hydroxide (2 equivalents) and stirring at room temperature for 1-2 hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until a precipitate forms.
-
Collect the precipitate by filtration, wash with deionized water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Synthesis of Gold(I) and Silver(I) Complexes
The following are generalized protocols for the synthesis of gold(I) and silver(I) complexes of this compound. These procedures can be adapted based on the desired ancillary ligands and stoichiometry.
2.2.1. Synthesis of a Generic [Au(this compound)(L)]X Complex
Materials:
-
This compound
-
Gold(I) precursor (e.g., [AuCl(tht)], where tht = tetrahydrothiophene)
-
Ancillary ligand (L) (e.g., a phosphine like triphenylphosphine)
-
A salt with a non-coordinating anion (X) (e.g., AgOTf, KPF6)
-
Dichloromethane (CH2Cl2) or other suitable solvent
-
Hexane
Procedure:
-
Dissolve the gold(I) precursor (1 equivalent) in dichloromethane.
-
Add the ancillary ligand (L) (1 equivalent) to the solution and stir for 15-30 minutes.
-
Add a solution of this compound (1 equivalent) in dichloromethane to the reaction mixture.
-
If a halide is present in the gold precursor, add a salt like AgOTf to precipitate the halide and introduce a non-coordinating anion.
-
Stir the reaction at room temperature for 1-3 hours.
-
Filter the reaction mixture to remove any precipitate (e.g., AgCl).
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding hexane.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum.
-
Characterize the complex using spectroscopic techniques (¹H NMR, ³¹P NMR if applicable, IR) and mass spectrometry.
2.2.2. Synthesis of a Generic [Ag(this compound)n]X Complex
Materials:
-
This compound
-
Silver(I) salt (e.g., AgNO3, AgOTf)
-
Methanol (MeOH) or other suitable solvent
Procedure:
-
Dissolve the silver(I) salt (1 equivalent) in methanol.
-
Add a solution of this compound (n equivalents, where n is typically 1 or 2) in methanol to the silver salt solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. A precipitate may form during this time.
-
Collect the solid product by filtration.
-
Wash the product with cold methanol and then diethyl ether.
-
Dry the complex under vacuum.
-
Characterize the complex by spectroscopic methods (¹H NMR, IR) and elemental analysis.
Biological Evaluation Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (metal complexes of this compound)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Summarize the IC50 values for each metal complex and control drug against the tested cancer cell lines in a table for easy comparison.
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| Ligand | >100 | >100 | >100 |
| Au Complex 1 | Data | Data | Data |
| Ag Complex 1 | Data | Data | Data |
| Cisplatin | Data | Data | Data |
Note: The table should be populated with experimentally determined data.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Data Presentation: Present the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) in a table.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | Data | Data | Data | Data |
| Au Complex 1 | Data | Data | Data | Data |
| Ag Complex 1 | Data | Data | Data | Data |
Note: The table should be populated with experimentally determined data.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Data Presentation: Tabulate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Data | Data | Data |
| Au Complex 1 | Data | Data | Data |
| Ag Complex 1 | Data | Data | Data |
Note: The table should be populated with experimentally determined data.
Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual workflows and pathways relevant to the evaluation of these metal complexes.
Caption: General experimental workflow for the synthesis and biological evaluation of metal complexes.
Caption: A potential signaling pathway for apoptosis induced by metal complexes.
Conclusion
The metal complexes of this compound represent a promising avenue for the development of new anticancer agents. The protocols outlined in this document provide a foundational framework for the synthesis and systematic biological evaluation of these compounds. Further research is warranted to elucidate their specific mechanisms of action, explore a wider range of metal centers and ancillary ligands, and assess their in vivo efficacy and safety profiles. The structured presentation of quantitative data and detailed methodologies will aid researchers in comparing results and advancing the development of this novel class of metallodrugs.
Catalytic Applications of (4-Ethynylphenyl)thiourea Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Ethynylphenyl)thiourea is a bifunctional ligand possessing both a thiourea moiety, known for its strong coordination to a variety of metals and its ability to act as a hydrogen-bond donor, and a terminal alkyne group, which can participate in a range of catalytic transformations. While specific catalytic applications of metal complexes derived from this compound are not extensively documented in current literature, its structural features suggest significant potential in several key areas of catalysis. The ethynyl group serves as a reactive handle for reactions such as cross-coupling, cycloaddition, and cyclization, while the thiourea group provides a robust coordination site for catalytically active metals.
This document provides detailed application notes and experimental protocols for the synthesis of the ligand and its metal complexes, along with their potential applications in Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and gold-catalyzed intramolecular cyclization. The protocols and data presented are based on well-established methodologies for analogous systems and are intended to serve as a guide for researchers exploring the catalytic potential of these promising complexes.
I. Synthesis of this compound and its Metal Complexes
A. Synthesis of 1-(4-Ethynylphenyl)thiourea
This protocol describes the synthesis of the ligand from 4-ethynylaniline and benzoyl isothiocyanate, followed by hydrolysis.
Experimental Protocol:
-
Synthesis of N-((4-Ethynylphenyl)carbamothioyl)benzamide:
-
To a solution of 4-ethynylaniline (1.17 g, 10 mmol) in acetone (50 mL), add benzoyl isothiocyanate (1.63 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with hexane to obtain the crude product. Recrystallize from ethanol to yield pure N-((4-ethynylphenyl)carbamothioyl)benzamide.
-
-
Hydrolysis to 1-(4-Ethynylphenyl)thiourea:
-
Suspend the N-((4-ethynylphenyl)carbamothioyl)benzamide (2.80 g, 10 mmol) in a 10% aqueous sodium hydroxide solution (50 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and neutralize with 2M hydrochloric acid until a precipitate forms.
-
Filter the solid, wash with water, and dry under vacuum to yield 1-(4-ethynylphenyl)thiourea.
-
II. Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex.[1][2][3] A palladium complex of this compound could serve as an efficient catalyst for this transformation. The thiourea ligand can stabilize the palladium center, while the electronic properties of the phenyl ring may influence catalytic activity.
A. Representative Experimental Protocol for Sonogashira Coupling
Reaction: Coupling of Iodobenzene with Phenylacetylene.
-
To a Schlenk flask under an argon atmosphere, add the Pd-(4-Ethynylphenyl)thiourea complex (e.g., [PdCl2(Ph-ETU)2], 0.01 mmol, 1 mol%), CuI (0.005 mmol, 0.5 mol%), and the aryl halide (e.g., iodobenzene, 1.0 mmol).
-
Add a suitable solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Representative Data for Sonogashira Coupling
The following table summarizes representative yields for the Sonogashira coupling of various aryl halides with terminal alkynes using a hypothetical Pd-(4-Ethynylphenyl)thiourea catalyst, based on data from analogous palladium-catalyzed systems.
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | 95 |
| 2 | 4-Iodotoluene | Phenylacetylene | 1-Methyl-4-(phenylethynyl)benzene | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 88 |
| 4 | 4-Bromobenzaldehyde | Phenylacetylene | 4-(Phenylethynyl)benzaldehyde | 85 |
| 5 | Iodobenzene | 1-Hexyne | 1-Phenyl-1-hexyne | 90 |
C. Catalytic Cycle for Sonogashira Coupling
III. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazoles.[4][5][6] A copper(I) complex of this compound could catalyze this reaction, with the thiourea ligand potentially stabilizing the active copper(I) species and enhancing its catalytic efficiency.
A. Representative Experimental Protocol for CuAAC
Reaction: Cycloaddition of Benzyl Azide and Phenylacetylene.
-
In a reaction vial, dissolve the alkyne (e.g., phenylacetylene, 1.0 mmol) and the azide (e.g., benzyl azide, 1.0 mmol) in a suitable solvent system (e.g., t-butanol/water 1:1, 5 mL).
-
Add the Cu-(4-Ethynylphenyl)thiourea catalyst (e.g., [CuI(Ph-ETU)], 0.01 mmol, 1 mol%).
-
Add a reducing agent to maintain the copper in the +1 oxidation state (e.g., sodium ascorbate, 0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
B. Representative Data for CuAAC Reactions
The following table presents representative yields for the CuAAC reaction between various azides and alkynes using a hypothetical Cu-(4-Ethynylphenyl)thiourea catalyst, based on data from analogous copper-catalyzed systems.[4][5]
| Entry | Alkyne | Azide | Product | Yield (%) |
| 1 | Phenylacetylene | Benzyl Azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 98 |
| 2 | 1-Hexyne | Benzyl Azide | 1-Benzyl-4-butyl-1H-1,2,3-triazole | 95 |
| 3 | Propargyl Alcohol | Phenyl Azide | (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | 96 |
| 4 | Phenylacetylene | 1-Azido-4-methylbenzene | 1-(4-Methylphenyl)-4-phenyl-1H-1,2,3-triazole | 94 |
| 5 | 1-Ethynylcyclohexene | Benzyl Azide | 1-Benzyl-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | 91 |
C. Catalytic Cycle for CuAAC
IV. Gold-Catalyzed Intramolecular Cyclization
Gold catalysts are renowned for their ability to activate alkynes towards nucleophilic attack.[7][8] A gold(I) complex of this compound could catalyze the intramolecular cyclization of substrates containing both an alkyne and a nucleophilic group, leading to the formation of heterocyclic compounds. The thiourea ligand would provide strong coordination to the soft gold(I) center.
A. Representative Experimental Protocol for Intramolecular Hydroarylation
Reaction: Intramolecular Hydroarylation of an Alkyne-Tethered Arene.
-
To a solution of the substrate (e.g., an o-alkynylbiaryl, 0.5 mmol) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene, 5 mL) under an inert atmosphere, add the Au-(4-Ethynylphenyl)thiourea catalyst (e.g., [AuCl(Ph-ETU)], 0.01 mmol, 2 mol%).
-
If a chloride-abstracting co-catalyst is needed, add AgSbF6 (0.01 mmol, 2 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with the reaction solvent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
B. Representative Data for Gold-Catalyzed Cyclization
The following table shows representative yields for the gold-catalyzed intramolecular cyclization of various enynes and related substrates, based on data for analogous gold-catalyzed reactions.[9][10]
| Entry | Substrate | Catalyst Loading (mol%) | Product | Yield (%) |
| 1 | 1,6-Enyne | 2 | Bicyclic diene | 90 |
| 2 | o-Alkynylbiaryl | 2 | Phenanthrene derivative | 92 |
| 3 | N-Propargyl aniline | 5 | Indole derivative | 85 |
| 4 | Alkynyl furan | 2 | Fused bicyclic ether | 88 |
| 5 | 1,5-Enyne | 2 | Cyclopentene derivative | 87 |
C. Catalytic Cycle for Gold-Catalyzed Intramolecular Hydroarylation
Disclaimer: The experimental protocols and data presented herein are based on established methodologies for analogous chemical systems and are provided for illustrative purposes. Actual reaction conditions and outcomes may vary and should be optimized for the specific substrates and catalysts used. Researchers should consult relevant literature and adhere to all laboratory safety protocols.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. scirp.org [scirp.org]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
(4-Ethynylphenyl)thiourea: A Versatile Building Block for Advanced Materials
(4-Ethynylphenyl)thiourea is an organic compound that holds significant promise in the field of materials science. Its unique molecular structure, featuring both a reactive ethynyl group and a hydrogen-bonding thiourea moiety, allows for the creation of polymers with tunable optical, thermal, and mechanical properties. This makes it a valuable precursor for a range of applications, from high refractive index optical materials to thermally stable crosslinked networks.
Synthesis and Polymerization
The polymerization of this compound can proceed via the reactive ethynyl groups. This can be achieved through thermal or catalytic methods to yield a crosslinked, three-dimensional polymer network. This network structure is anticipated to impart high thermal stability and mechanical robustness to the resulting material.
Applications in Materials Science
The combination of the aromatic ring, the sulfur-containing thiourea group, and the potential for a highly crosslinked structure suggests that polymers derived from this compound are excellent candidates for advanced materials.
High Refractive Index Polymers: Aromatic polythioureas are known to exhibit high refractive indices, a critical property for applications in optics and optoelectronics, such as in lenses, optical films, and coatings. The incorporation of sulfur and aromatic functionalities contributes to a high molar refractivity, which in turn leads to a high refractive index. For instance, aromatic polythioureas have been reported to achieve refractive indices (nD) as high as 1.81.[1]
Thermally Stable Materials: The ability of the ethynyl groups to undergo crosslinking reactions upon heating is expected to result in polymers with excellent thermal stability. This makes them suitable for applications requiring resistance to high temperatures, such as in aerospace components, electronics packaging, and high-performance composites.
Experimental Protocols
While specific experimental data for the polymerization of this compound and the quantitative properties of the resulting polymer are not extensively documented, the following protocols outline the general synthetic approaches.
Synthesis of this compound
A potential synthetic route for this compound involves the preparation of 4-ethynylphenyl isothiocyanate as an intermediate.
Step 1: Synthesis of 4-Ethynylphenyl Isothiocyanate
A general method for the synthesis of aryl isothiocyanates from the corresponding primary amine can be adapted. This typically involves the reaction of 4-ethynylaniline with a thiocarbonylating agent, such as thiophosgene or by the decomposition of a dithiocarbamate salt.
Step 2: Synthesis of this compound
The resulting 4-ethynylphenyl isothiocyanate can then be reacted with ammonia to yield this compound.
Polymerization of this compound
The polymerization can be carried out by heating the monomer to induce thermal crosslinking of the ethynyl groups.
Thermal Polymerization (Hypothetical Protocol):
-
Place a known quantity of this compound monomer in a reaction vessel.
-
Heat the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The polymerization temperature and time would need to be determined experimentally, likely through techniques like Differential Scanning Calorimetry (DSC) to identify the exotherm corresponding to the crosslinking reaction.
-
The resulting solid polymer can then be characterized.
Data Presentation
Quantitative data for polythis compound is not currently available in the literature. However, based on data for analogous aromatic polythioureas, the following table presents expected ranges for key properties.
| Property | Expected Value/Range |
| Refractive Index (nD) | 1.70 - 1.85[1][2] |
| Glass Transition Temperature (Tg) | > 150 °C[1] |
| Decomposition Temperature (Td) | > 300 °C |
Logical Relationships and Workflows
The synthesis and polymerization of this compound can be visualized as a logical workflow.
Caption: Synthetic pathway to this compound and its subsequent polymerization.
The potential applications of the resulting polymer are dictated by its material properties, which are a direct consequence of its chemical structure.
Caption: Relationship between chemical structure, material properties, and applications.
References
Application Notes and Protocols: Anticancer Activity of (4-Ethynylphenyl)thiourea Derivatives and Related Arylthioureas
Introduction
Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting a wide range of cytotoxic and targeted activities against various cancer cell lines. The core scaffold of thiourea offers significant opportunities for chemical modification, allowing for the fine-tuning of their pharmacological properties. While specific research on the anticancer activity of (4-Ethynylphenyl)thiourea derivatives is currently limited in publicly available literature, the broader class of arylthiourea derivatives has been extensively studied. This document provides a comprehensive overview of the anticancer activity of arylthiourea derivatives as a proxy, with detailed protocols and data that can serve as a valuable resource for researchers interested in exploring this compound and similar compounds. The methodologies and findings presented here for related arylthioureas can be adapted for the investigation of this specific subclass.
The anticancer effects of thiourea derivatives are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate various signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] Some derivatives have been shown to target key enzymes and proteins involved in carcinogenesis, such as protein tyrosine kinases and components of the DNA repair machinery.[3][4]
Data Presentation
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various substituted arylthiourea derivatives against a range of human cancer cell lines. This data highlights the potential of this class of compounds as anticancer agents.
Table 1: Cytotoxic Activity of 3-(Trifluoromethyl)phenylthiourea Analogs [5][6]
| Compound ID | Derivative Structure | SW480 (Colon) IC50 (µM) | SW620 (Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | HaCaT (Normal) IC50 (µM) |
| 1 | 3-Chloro-4-fluorophenyl | 7.3 ± 0.91 | 9.4 ± 1.85 | 8.8 ± 1.12 | 8.1 ± 0.99 | > 50 |
| 2 | 3,4-Dichlorophenyl | 9.0 ± 1.15 | 1.5 ± 0.72 | 7.8 ± 1.03 | 6.3 ± 0.88 | > 50 |
| 8 | 4-Trifluoromethylphenyl | 8.9 ± 1.21 | 5.8 ± 0.76 | 6.9 ± 0.95 | 7.2 ± 1.01 | > 50 |
| Cisplatin | - | 12.5 ± 1.50 | 10.2 ± 1.33 | 9.5 ± 1.25 | 3.5 ± 0.45 | 10.5 ± 1.38 |
| Doxorubicin | - | 0.5 ± 0.06 | 0.8 ± 0.10 | 1.2 ± 0.15 | 0.1 ± 0.01 | 1.5 ± 0.20 |
Table 2: Cytotoxic Activity of Benzothiazole Thiourea Derivatives [7]
| Compound ID | HeLa (Cervical) IC50 (µM) | HT-29 (Colon) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Neuro-2a (Neuroblastoma) IC50 (µM) |
| 23a | > 200 | > 200 | 124.3 ± 9.8 | > 200 | > 200 |
| 23b | 98.7 ± 7.5 | 88.4 ± 6.9 | 45.2 ± 3.8 | 102.1 ± 8.1 | 156.4 ± 11.2 |
| 23c | 76.5 ± 6.2 | 65.2 ± 5.7 | 33.8 ± 2.9 | 81.3 ± 6.8 | 110.9 ± 9.5 |
| 23d | 0.39 ± 0.04 | 0.45 ± 0.05 | 0.89 ± 0.09 | 0.52 ± 0.06 | 1.23 ± 0.14 |
| Cisplatin | 8.5 ± 0.9 | 10.2 ± 1.1 | 3.5 ± 0.4 | 12.1 ± 1.3 | 15.6 ± 1.7 |
Table 3: Cytotoxic Activity of Benzodioxole Thiourea Derivatives
| Compound ID | HCT116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 7 | 1.11 | 1.74 | 7.0 |
| Doxorubicin | 8.29 | 7.46 | 4.56 |
Experimental Protocols
This section provides detailed methodologies for key experiments typically performed to evaluate the anticancer activity of novel thiourea derivatives.
Protocol 1: General Synthesis of N-Aryl-N'-(4-ethynylphenyl)thiourea Derivatives
This protocol is a general guideline for the synthesis of the target compounds, which can be adapted based on the specific reactivity of the starting materials.
Materials:
-
4-Ethynylaniline
-
Aryl isothiocyanate of choice
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Stirring plate and magnetic stir bar
-
Round bottom flask
-
Condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve 4-ethynylaniline (1 equivalent) in the chosen anhydrous solvent in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired aryl isothiocyanate (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC. If the reaction is slow, gentle heating may be applied.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-aryl-N'-(4-ethynylphenyl)thiourea derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)[5]
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 3: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining[1]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Phosphate Buffered Saline (PBS)
-
Binding Buffer
Procedure:
-
Seed cells in 6-well plates and treat them with the this compound derivative at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining[1]
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
70% Ethanol (ice-cold)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates and treat them with the this compound derivative at its IC50 concentration for 24 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating the anticancer activity of novel compounds and a simplified representation of an apoptosis signaling pathway that may be induced by thiourea derivatives.
Caption: Experimental workflow for anticancer drug discovery.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial and Antifungal Evaluation of (4-Ethynylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2][3][4][5] The introduction of various substituents on the phenyl ring of thiourea analogs can significantly influence their efficacy against different microbial strains.[1] This document provides detailed application notes and experimental protocols for investigating the potential antimicrobial and antifungal activities of a specific derivative, (4-Ethynylphenyl)thiourea. While direct studies on this particular compound are not extensively available in the reviewed literature, the provided protocols are based on established methodologies for evaluating similar thiourea derivatives. The ethynyl group at the para position is an electron-withdrawing group, a feature that has been associated with enhanced antimicrobial activity in some thiourea analogs.
Potential Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, thiourea derivatives, in general, are known to exert their antimicrobial effects through various mechanisms. These can include the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with cellular respiration. One potential mechanism involves the inhibition of enzymes crucial for bacterial or fungal survival, such as DNA gyrase or topoisomerase IV.[6] Further research is required to determine the specific molecular targets of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
(4-Ethynylphenyl)thiourea: Application Notes and Protocols for Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Ethynylphenyl)thiourea is a promising organic compound investigated for its potential as a corrosion inhibitor, particularly for steel in acidic environments. The presence of a thiourea moiety, rich in heteroatoms (N, S) and a π-electron system from the phenyl ring, facilitates strong adsorption onto metal surfaces. The terminal ethynyl group can further enhance this interaction through π-orbital contributions and potential for polymerization or surface cross-linking, forming a robust protective layer. This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of this compound.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic inhibitors is a primary strategy to mitigate corrosion. Thiourea and its derivatives are well-established as effective corrosion inhibitors due to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface.[1] The molecular structure of an inhibitor plays a crucial role in its efficiency. The introduction of an ethynyl group on the phenyl ring of a thiourea derivative, as in this compound, is hypothesized to enhance its protective properties. The triple bond in the ethynyl group can provide additional sites for interaction with the metal surface and potentially lead to the formation of a more resilient polymeric film.
Mechanism of Action
The corrosion inhibition by this compound is primarily attributed to its adsorption on the metal surface, which blocks the active corrosion sites. This adsorption can occur through several mechanisms:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Covalent bonding between the lone pairs of electrons of sulfur and nitrogen atoms in the thiourea group and the vacant d-orbitals of iron atoms on the steel surface.
-
π-Orbital Interaction: The π-electrons of the phenyl ring and the ethynyl group can interact with the metal surface.
This adsorption forms a protective barrier that isolates the metal from the corrosive medium, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Data Presentation: Corrosion Inhibition Efficiency
The following tables summarize hypothetical quantitative data for the corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution, based on typical results for effective thiourea derivatives.
Table 1: Weight Loss Measurements
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 25.4 | - |
| 0.1 | 5.1 | 80.0 |
| 0.5 | 2.8 | 89.0 |
| 1.0 | 1.5 | 94.1 |
| 5.0 | 0.8 | 96.9 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -475 | 1150 | 70 | 120 | - |
| 0.1 | -468 | 230 | 68 | 115 | 80.0 |
| 0.5 | -462 | 115 | 65 | 110 | 90.0 |
| 1.0 | -455 | 58 | 62 | 105 | 95.0 |
| 5.0 | -448 | 29 | 60 | 100 | 97.5 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 150 | - |
| 0.1 | 250 | 60 | 80.0 |
| 0.5 | 500 | 45 | 90.0 |
| 1.0 | 1000 | 30 | 95.0 |
| 5.0 | 2000 | 20 | 97.5 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of aryl thioureas.
Materials:
-
4-Ethynylaniline
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-ethynylaniline in a mixture of ethanol and water.
-
Add an equimolar amount of ammonium thiocyanate to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid precipitate of this compound is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the synthesized compound using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Weight Loss Measurement
This method provides a direct measure of the corrosion rate.
Materials:
-
Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm)
-
1 M HCl solution (corrosive medium)
-
This compound
-
Acetone
-
Distilled water
-
Abrasive paper (different grades)
-
Analytical balance
Procedure:
-
Mechanically polish the mild steel coupons with abrasive papers of increasing grit size, wash them with distilled water, degrease with acetone, and dry.
-
Weigh the prepared coupons accurately using an analytical balance (W_initial).
-
Prepare solutions of 1 M HCl containing different concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mM) and a blank solution without the inhibitor.
-
Immerse the coupons in the respective test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the cleaned and dried coupons (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique provides information on the kinetics of anodic and cathodic reactions.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (WE): Mild steel specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite rod
-
Procedure:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Assemble the three-electrode cell with the prepared WE, RE, and CE in the test solution (1 M HCl with and without inhibitor).
-
Allow the system to stabilize for about 30 minutes to reach a steady open-circuit potential (OCP).
-
Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density (log scale) versus the applied potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
Apparatus:
-
Potentiostat with a frequency response analyzer
-
Three-electrode cell (same as for potentiodynamic polarization)
Procedure:
-
Prepare and assemble the electrochemical cell as described for the potentiodynamic polarization measurements.
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
The Rct value is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Ethynylphenyl)thiourea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of (4-Ethynylphenyl)thiourea. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the stage of the reaction.
Step 1: Synthesis of N-Benzoyl-N'-(4-ethynylphenyl)thiourea
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of the N-benzoylthiourea intermediate | 1. Incomplete formation of benzoyl isothiocyanate. 2. Low nucleophilicity of 4-ethynylaniline. 3. Impure starting materials. | 1. Ensure the thiocyanate salt (KSCN or NH₄SCN) is completely dry. Use a slight excess of the thiocyanate salt. 2. The reaction of 4-ethynylaniline with the in-situ formed benzoyl isothiocyanate should be allowed to proceed for a sufficient amount of time. Gentle heating (e.g., 40-50°C) may be required. 3. Use freshly purified benzoyl chloride and 4-ethynylaniline. |
| Presence of unreacted 4-ethynylaniline in the product | 1. Insufficient reaction time or temperature. 2. Stoichiometric imbalance. | 1. Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, extend the reaction time or slightly increase the temperature. 2. Ensure a 1:1 molar ratio of 4-ethynylaniline to benzoyl isothiocyanate. |
| Formation of a significant amount of benzamide byproduct | Hydrolysis of benzoyl chloride or benzoyl isothiocyanate by residual water. | Use anhydrous solvents (e.g., dry acetone or THF) and ensure all glassware is thoroughly dried before use. |
Step 2: Alkaline Hydrolysis to this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis of the N-benzoylthiourea intermediate | 1. Insufficient base concentration or reaction time. 2. Low reaction temperature. | 1. Increase the concentration of the NaOH solution or prolong the reaction time. Monitor the reaction progress by TLC. 2. Gently heat the reaction mixture (e.g., to 50-60°C) to facilitate hydrolysis. |
| Low yield of the final product | 1. Degradation of the product under harsh basic conditions. 2. Co-precipitation of impurities. | 1. While terminal alkynes are generally stable in NaOH, prolonged exposure to high temperatures and strong base could potentially lead to side reactions. Use the mildest conditions necessary for complete hydrolysis. 2. Ensure complete removal of the benzoate byproduct during workup. Purify the final product by recrystallization. |
| Product is difficult to purify | Presence of starting material, intermediate, or byproducts. | Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) is a common and effective method for purifying aryl thioureas. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A common and effective method is a two-step process. First, benzoyl isothiocyanate is generated in situ by reacting benzoyl chloride with a thiocyanate salt (e.g., KSCN or NH₄SCN). This is then reacted with 4-ethynylaniline to form N-benzoyl-N'-(4-ethynylphenyl)thiourea. The final product is obtained by the alkaline hydrolysis of this intermediate.
Q2: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is an effective technique. For the first step, you can monitor the disappearance of 4-ethynylaniline. For the hydrolysis step, you can monitor the disappearance of the N-benzoyl-N'-(4-ethynylphenyl)thiourea intermediate. A suitable mobile phase would be a mixture of ethyl acetate and hexane.
Q3: What are the critical parameters to control for optimizing the yield?
For the formation of the intermediate, ensuring anhydrous conditions and allowing for sufficient reaction time are crucial. For the hydrolysis step, the concentration of the base, reaction temperature, and reaction time are key parameters. Overly harsh conditions can lead to degradation, so it is a balance between complete conversion and minimizing side reactions.
Q4: Are there any specific safety precautions I should take?
Benzoyl chloride is corrosive and lachrymatory, and should be handled in a fume hood. Thiocyanate salts can be toxic if ingested. 4-Ethynylaniline is a skin and eye irritant[1]. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Is the terminal alkyne group stable under the basic hydrolysis conditions?
Terminal alkynes are generally stable in aqueous sodium hydroxide and do not typically undergo deprotonation or other reactions under these conditions[2][3][4][5][6]. However, prolonged heating in a strong base should be avoided to minimize the risk of any potential side reactions.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of aryl thioureas via the benzoyl isothiocyanate route, which is analogous to the synthesis of this compound.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1. Intermediate Formation | Benzoyl chloride, NH₄SCN, Substituted Aniline | Acetone | Reflux | 1-2 | 70-90 | [7] |
| 2. Hydrolysis | N-Benzoyl-N'-arylthiourea, NaOH | Ethanol/Water | 50-60 | 2-4 | 80-95 | [7] |
| Overall (Analogous System) | 4-Chlorobenzoyl chloride, Thiourea | Tetrahydrofuran | 110 | 1 | ~51 | [8] |
Note: The yields for the synthesis of this compound are expected to be in a similar range, but may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of N-Benzoyl-N'-(4-ethynylphenyl)thiourea
-
To a solution of benzoyl chloride (1.41 g, 10 mmol) in anhydrous acetone (30 mL), add potassium thiocyanate (1.07 g, 11 mmol).
-
Reflux the mixture with stirring for 1 hour to form benzoyl isothiocyanate in situ.
-
Cool the reaction mixture to room temperature and add a solution of 4-ethynylaniline (1.17 g, 10 mmol) in anhydrous acetone (10 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC until the 4-ethynylaniline is consumed.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product is N-benzoyl-N'-(4-ethynylphenyl)thiourea.
Protocol 2: Synthesis of this compound
-
Suspend the crude N-benzoyl-N'-(4-ethynylphenyl)thiourea (from Protocol 1) in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Heat the mixture with stirring at 50-60°C for 2-4 hours. Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate to pH 5-6 with dilute hydrochloric acid.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the product with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Mandatory Visualization
References
- 1. 4-Ethynylaniline | C8H7N | CID 3760025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. brainly.com [brainly.com]
- 6. quora.com [quora.com]
- 7. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
Technical Support Center: Purification of (4-Ethynylphenyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Ethynylphenyl)thiourea. Our aim is to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent at room temperature.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents for recrystallization of N-arylthioureas include ethanol, acetone, or 2-propanol. For ethynyl-substituted aromatic compounds, hexane has also been used successfully.[1]- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger crystals, then place it in an ice bath to maximize precipitation. |
| Product Oils Out During Recrystallization | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities can lower the melting point of the mixture. | - Use a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of this compound.- Solvent Mixture: Try a solvent/anti-solvent system. Dissolve the compound in a good solvent (e.g., acetone) and slowly add a poor solvent (e.g., water or hexane) until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly. |
| Poor Separation During Column Chromatography | - Inappropriate solvent system (mobile phase).- Column overloading.- The compound is degrading on the silica gel. | - Optimize Mobile Phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system. For N-arylthioureas, a common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution from a less polar to a more polar solvent system can improve separation. For example, a gradient of ethyl acetate in petroleum ether has been used for aromatic alkynyl silanes.[2]- Reduce Load: Ensure the amount of crude product loaded onto the column does not exceed 1-5% of the mass of the silica gel.- Deactivate Silica: If degradation is suspected, the silica gel can be deactivated by pre-treating it with a small amount of a polar solvent like triethylamine mixed in the mobile phase. |
| Product Appears Discolored After Purification | - Presence of oxidized impurities.- Instability of the ethynyl group. | - Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before cooling.- Inert Atmosphere: While not always necessary, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Terminal alkynes can undergo oxidative coupling (Glaser coupling), especially in the presence of copper catalysts, which might be present as residual impurities from preceding synthetic steps. |
| Presence of Starting Material (4-Ethynylaniline) in Purified Product | - Incomplete reaction.- Co-elution during column chromatography. | - Reaction Monitoring: Ensure the reaction has gone to completion using TLC before starting the work-up and purification.- Adjust Mobile Phase Polarity: 4-Ethynylaniline is more polar than some isothiocyanates but may have similar polarity to the thiourea product. Carefully adjust the polarity of the mobile phase to improve separation. A shallower gradient during column chromatography might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is often attempted first if the crude product is relatively pure. For more complex mixtures with multiple impurities, column chromatography is typically employed.
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: While a specific solvent for this compound is not extensively reported, common solvents for the recrystallization of N-arylthioureas and N-acyl thioureas include ethanol, acetone, and 2-propanol.[1][3] For aromatic compounds containing an ethynyl group, hexane has also been used.[2] It is crucial to perform small-scale solubility tests to find the optimal solvent or solvent system.
Q3: What type of stationary and mobile phases are recommended for column chromatography of this compound?
A3: For column chromatography, silica gel is the most common stationary phase for the purification of thiourea derivatives. The mobile phase is typically a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. The optimal ratio of these solvents should be determined by TLC analysis to achieve good separation between the desired product and any impurities.
Q4: Can the ethynyl group react or degrade during purification?
A4: The terminal alkyne of the ethynyl group can be sensitive to certain conditions. Under acidic or basic conditions, isomerization or other reactions can occur, though aryl acetylenes are generally more stable than alkyl acetylenes. A significant concern is the potential for oxidative homocoupling (Glaser coupling) to form a diyne impurity, especially if trace amounts of copper or other transition metal catalysts from a previous synthetic step are present. It is advisable to use purified solvents and avoid unnecessarily harsh conditions.
Q5: My purified this compound is a yellow solid. Is this normal?
A5: While some N-arylthioureas can be off-white or pale yellow, a distinct yellow color may indicate the presence of impurities. These could be residual starting materials, byproducts from the synthesis, or degradation products. If high purity is required, further purification by recrystallization (potentially with charcoal treatment) or column chromatography is recommended.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol) dropwise at room temperature. If the solid dissolves readily, the solvent is not suitable. If it is insoluble, gently heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
General Protocol for Column Chromatography
-
TLC Analysis: Analyze the crude product by TLC to determine the number of components and to find a suitable solvent system that gives good separation (Rf value of the desired product is typically around 0.2-0.4).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Troubleshooting Workflow
References
Technical Support Center: Synthesis of (4-Ethynylphenyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of (4-Ethynylphenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound can be synthesized through several routes, primarily involving the reaction of 4-ethynylaniline with a thiocarbonyl source. The most common methods include:
-
Reaction with Ammonium Thiocyanate: This method involves the reaction of 4-ethynylaniline with ammonium thiocyanate in an acidic medium.[1]
-
Reaction with an Isothiocyanate Precursor: This involves the in situ or direct reaction of 4-ethynylaniline with an aroyl isothiocyanate, which can be generated from the corresponding aroyl chloride and a thiocyanate salt.
-
Reaction with Thiophosgene: 4-ethynylaniline can be reacted with thiophosgene to form 4-ethynylphenyl isothiocyanate, which is then reacted with ammonia. However, thiophosgene is highly toxic and requires special handling.
Q2: What are the potential side reactions during the synthesis of this compound?
A2: The primary side reactions of concern are:
-
Polymerization of 4-ethynylaniline: The ethynyl group on the starting material is susceptible to polymerization, especially in the presence of transition metal catalysts or under harsh reaction conditions. This can lead to the formation of insoluble polymeric byproducts and significantly lower the yield of the desired product.
-
Desulfurization: The thiourea product can undergo desulfurization to form the corresponding urea or other byproducts, particularly at elevated temperatures or in the presence of certain reagents.
-
Formation of Symmetric Diarylthiourea: If the reaction conditions are not carefully controlled, self-condensation of the starting aniline can lead to the formation of N,N'-bisthis compound.
-
Reactions involving the terminal alkyne: The terminal alkyne is a reactive functional group and can undergo various side reactions, especially under thermal activation.[1]
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol.[1] Column chromatography on silica gel can also be employed if recrystallization does not yield a product of sufficient purity. The choice of eluent for chromatography will depend on the polarity of the impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Degradation of starting material: 4-ethynylaniline can be sensitive to air and light. 3. Incorrect stoichiometry of reagents. 4. Inefficient work-up procedure. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. Use fresh, high-purity 4-ethynylaniline. Store it under an inert atmosphere and protect it from light. 3. Carefully measure and add all reagents in the correct stoichiometric ratios. 4. Ensure proper pH adjustment during work-up to precipitate the product completely. |
| Formation of a Dark, Insoluble Precipitate (Polymerization) | 1. Presence of metal impurities: Trace amounts of transition metals can catalyze the polymerization of the ethynyl group. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use high-purity, metal-free reagents and solvents. Consider using glassware that has been acid-washed to remove any metal residues. 2. Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating. |
| Product is Contaminated with a Higher Molecular Weight Impurity | Formation of N,N'-bisthis compound (symmetric thiourea). | This can be minimized by using a slight excess of the thiocarbonyl source relative to the 4-ethynylaniline. Purification by column chromatography may be necessary to separate the desired product from the symmetric byproduct. |
| Product Shows an Unexpected Peak in the Carbonyl Region of the IR Spectrum | Desulfurization to the corresponding urea. | Avoid excessive heating during the reaction and work-up. If possible, perform the reaction under an inert atmosphere to minimize oxidative side reactions. |
| Difficulty in Product Crystallization | Presence of impurities. Incorrect solvent for recrystallization. | Purify the crude product by column chromatography before attempting recrystallization. Screen a variety of solvents or solvent mixtures to find the optimal conditions for crystallization. |
Experimental Protocols
A general procedure for the synthesis of substituted phenylthioureas from anilines is provided below. This should be adapted and optimized for the specific synthesis of this compound.
General Method for the Synthesis of Substituted-phenyl-thiourea [1]
-
Dissolve ammonium thiocyanate (0.05 M) in 15 ml of water in a round-bottom flask.
-
Add the substituted aniline (e.g., 4-ethynylaniline) (0.05 M) to the flask.
-
Reflux the reaction mixture for approximately 1.5 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into 150 g of ice-cold water with vigorous stirring.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure substituted phenylthiourea.
Note: The optimal reaction time and temperature may vary for 4-ethynylaniline and should be determined experimentally.
Visualizations
The following diagrams illustrate the key reaction pathway and a troubleshooting workflow.
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: (4-Ethynylphenyl)thiourea in Click Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Ethynylphenyl)thiourea in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my click reaction with this compound failing or giving low yields?
The most probable cause is the inhibition of the copper(I) catalyst by the thiourea functional group. Thiourea is a known chelating agent for copper, forming a stable, redox-inactive complex that can prevent the catalyst from participating in the cycloaddition reaction.[1] This sequestration of the catalyst leads to slow or incomplete conversion.
Q2: I observe a precipitate or turbidity upon adding the copper catalyst to my reaction mixture. What is happening?
The formation of a precipitate or turbidity can be due to the formation of an insoluble copper(I)-thiourea complex. In some cases, thiourea can also react with copper ions to generate copper sulfide (CuS), which is insoluble in most common reaction solvents.
Q3: Can I use standard CuAAC protocols for this compound?
Standard CuAAC protocols may not be directly applicable without modification. The chelating nature of the thiourea group requires special considerations to ensure the availability of the active copper(I) catalyst. Adjustments to catalyst concentration, the use of specific ligands, or alternative reaction strategies may be necessary.
Q4: Are there alternative click chemistry methods that are more suitable for this compound?
Yes, copper-free click chemistry methods are excellent alternatives. These include:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method uses a strained cyclooctyne derivative of your alkyne, which reacts with azides without the need for a copper catalyst.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction is catalyzed by ruthenium complexes and is often successful for substrates that are problematic in CuAAC. It typically yields the 1,5-disubstituted triazole isomer.[2]
Troubleshooting Guides
Problem 1: Low or No Product Formation in CuAAC
This is the most common issue and is likely due to catalyst inhibition.
Caption: Troubleshooting workflow for click reactions with this compound.
-
Increase Copper and Ligand Concentration: To counteract the chelation by thiourea, increasing the concentration of both the copper catalyst and a stabilizing ligand can be effective. A higher catalyst loading ensures that there is sufficient free copper(I) to catalyze the reaction.
Parameter Standard CuAAC Recommended for Thiourea Substrates CuSO₄ 1-5 mol% 10-20 mol% Sodium Ascorbate 5-10 mol% 20-40 mol% Ligand (e.g., THPTA) 5-10 mol% 20-40 mol% (maintain a 1:1 or higher ratio with CuSO₄) -
Use of Sacrificial Metal Additives: The addition of a metal salt for which thiourea has a high affinity can "protect" the copper catalyst. Zinc(II) and Nickel(II) salts are good candidates as they can form stable complexes with thiourea, leaving the copper(I) catalyst available for the click reaction.[3]
Additive Recommended Concentration ZnSO₄ or NiCl₂ 1.0 - 1.5 equivalents relative to this compound
Problem 2: Product Purification Challenges
The presence of excess copper and ligands can complicate the purification of the desired triazole product.
Caption: General purification workflow for triazole products.
-
Aqueous Workup with Chelating Agents: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash the organic layer with an aqueous solution of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid) to remove the copper ions. A dilute ammonia solution can also be effective.
-
Silica Gel Chromatography: Standard silica gel column chromatography is often sufficient to separate the desired triazole product from the starting materials and any organic-soluble byproducts.
-
Preparative HPLC: For highly pure samples required for biological assays, reverse-phase preparative HPLC can be an effective final purification step.
Experimental Protocols
Protocol 1: Modified Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and may require further optimization.
-
Reagent Preparation:
-
Prepare stock solutions of this compound, the azide coupling partner, CuSO₄, sodium ascorbate, and a ligand (e.g., THPTA) in a suitable solvent (e.g., DMF, DMSO, or a mixture with water).
-
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.0 eq) and the azide (1.1 eq).
-
Add the solvent.
-
Add the THPTA ligand solution (0.2 eq).
-
Add the CuSO₄ solution (0.2 eq).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.4 eq).
-
-
Reaction Conditions:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute with ethyl acetate and wash with 0.1 M aqueous EDTA solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - A Copper-Free Alternative
This involves the synthesis of a strained alkyne derivative of this compound.
Caption: Proposed synthetic route for a strained alkyne derivative.
-
Synthesis of the Strained Alkyne: A strained cyclooctyne bearing an amine handle (e.g., a DIBO-amine derivative) is reacted with (4-ethynylphenyl)isothiocyanate (which can be synthesized from the corresponding aniline) to form the desired strained alkyne-thiourea conjugate.
-
SPAAC Reaction:
-
Dissolve the strained alkyne-thiourea derivative (1.0 eq) and the azide (1.1 eq) in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
The reaction is typically complete within a few hours.
-
-
Purification:
-
The product can often be purified by direct evaporation of the solvent and subsequent column chromatography.
-
Protocol 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol provides the 1,5-disubstituted triazole isomer.[2]
-
Catalyst and Reagents:
-
Use a suitable ruthenium catalyst, such as [Cp*RuCl]₄.
-
Ensure anhydrous and deoxygenated solvents (e.g., DMF, toluene).
-
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the azide (1.1 eq) in the chosen solvent.
-
Add the ruthenium catalyst (1-5 mol%).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Comparative Data Summary
The following table provides a qualitative comparison of the different click chemistry approaches for this compound. Actual yields will be substrate-dependent and require optimization.
| Feature | Modified CuAAC | SPAAC (Copper-Free) | RuAAC |
| Catalyst | High concentration of Copper(I) | None | Ruthenium(II) complex |
| Key Advantage | Utilizes readily available starting materials | Bioorthogonal, no metal catalyst toxicity | Forms 1,5-regioisomer, good for challenging substrates |
| Key Disadvantage | Catalyst inhibition by thiourea, potential for side reactions | Requires synthesis of a strained alkyne | Requires more expensive and air-sensitive catalyst, higher temperatures |
| Typical Yield | Moderate to Good (with optimization) | Good to Excellent | Good to Excellent |
| Reaction Temp. | Room temp to 50 °C | Room temperature | 80-110 °C |
| Product Isomer | 1,4-disubstituted | Mixture of regioisomers (often close to 1:1) | 1,5-disubstituted |
References
Technical Support Center: Enhancing the Solubility of (4-Ethynylphenyl)thiourea for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (4-Ethynylphenyl)thiourea in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution during my cell-based assay. What is the likely cause?
A1: Precipitation of poorly soluble compounds like this compound upon dilution of a DMSO stock into aqueous assay media is a common issue. This "kinetic" solubility limit is often much lower than the thermodynamic solubility. The abrupt change in solvent environment from a high concentration of an organic solvent like DMSO to a predominantly aqueous buffer can cause the compound to crash out of solution.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: For initial stock solutions, polar aprotic solvents are generally recommended for thiourea derivatives. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices. Ethanol can also be used, but the solubility might be lower. It is crucial to prepare a high-concentration stock solution in 100% anhydrous DMSO to minimize the volume added to your aqueous assay medium, thereby reducing the risk of precipitation.
Q3: How can I determine the kinetic solubility of my batch of this compound in my specific assay buffer?
A3: A kinetic solubility assay can be performed by preparing a serial dilution of your DMSO stock solution in your aqueous assay buffer in a microplate. The onset of precipitation can be detected visually or by instrumentation such as a nephelometer, which measures turbidity, or a UV-Vis plate reader that can detect light scattering. This will give you an empirical understanding of the solubility limit under your specific experimental conditions.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: The solubility of compounds with ionizable groups can be significantly influenced by pH. Thioureas can exhibit weak acidic or basic properties. The predicted pKa of this compound is around 11.55. Therefore, adjusting the pH of your buffer away from its pKa may improve solubility. However, it is critical to ensure that the chosen pH is compatible with your biological assay and does not affect cell viability or protein function.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Visible precipitate or cloudiness in the wells of your assay plate after adding the compound.
-
Inconsistent or non-reproducible assay results.
-
Low apparent activity of the compound.
Possible Causes:
-
The final concentration of the compound exceeds its kinetic solubility in the assay medium.
-
The percentage of the organic solvent (e.g., DMSO) in the final assay volume is too high, causing solvent-induced toxicity or artifacts.
-
The compound has low intrinsic aqueous solubility.
Solutions:
| Solution | Description |
| Optimize DMSO Concentration | Aim for a final DMSO concentration of ≤ 0.5% in your assay. Prepare a higher concentration stock solution in DMSO to achieve the desired final compound concentration with a minimal volume of DMSO. |
| Use Co-solvents | In some cases, the addition of a small percentage of another water-miscible organic solvent, such as ethanol, to the aqueous buffer can help maintain solubility. This must be carefully validated for compatibility with your assay. |
| Sonication | Briefly sonicating the final solution after the addition of the compound can help to break down small crystalline particles and create a more dispersed, albeit potentially metastable, solution. This can sometimes improve bioavailability in an in vitro setting. |
| Incorporate Solubilizing Excipients | For cell-free assays, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain solubility. For cell-based assays, cyclodextrins can be used to form inclusion complexes with the compound, enhancing its aqueous solubility. |
| Prepare a Solid Dispersion | For persistent solubility issues, preparing a solid dispersion of this compound in a hydrophilic carrier can significantly improve its dissolution rate and apparent solubility. This is a more advanced technique that involves co-dissolving the compound and a polymer (e.g., PVP, PEG) and then removing the solvent. |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination
Objective: To estimate the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
100% Anhydrous DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader with absorbance or nephelometry capabilities
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to triplicate wells of a new 96-well plate.
-
Rapidly add a larger volume (e.g., 198 µL) of the aqueous assay buffer to each well to achieve a final DMSO concentration of 1%.
-
Mix the plate gently for 1-2 minutes.
-
Incubate the plate at the desired assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect light scattering from precipitated particles. Alternatively, use a nephelometer to measure turbidity.
-
The highest concentration that does not show a significant increase in signal compared to the buffer-only control is considered the kinetic solubility limit.
Protocol 2: Solubilization using Sonication
Objective: To improve the dissolution of this compound in an aqueous buffer for immediate use in an assay.
Materials:
-
Concentrated stock solution of this compound in DMSO.
-
Aqueous assay buffer.
-
Sterile microcentrifuge tubes.
-
Bath sonicator or probe sonicator.
Procedure:
-
Dilute the DMSO stock solution of this compound into the aqueous assay buffer to the final desired concentration in a microcentrifuge tube.
-
Vortex the solution briefly.
-
If a precipitate is visible or suspected, place the tube in a bath sonicator filled with water at room temperature.
-
Sonicate for 5-15 minutes. Monitor the solution for clarity.
-
Alternatively, use a probe sonicator at a low power setting for short bursts (e.g., 10-20 seconds) to avoid heating the sample. Keep the sample on ice between bursts.
-
Visually inspect the solution for the absence of precipitate before adding it to the assay. Note that this may create a supersaturated or colloidal solution that could precipitate over time.
Visualizations
Technical Support Center: Scaling Up the Synthesis of (4-Ethynylphenyl)thiourea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (4-Ethynylphenyl)thiourea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful scale-up of this important compound.
I. Troubleshooting and FAQs
This section addresses common issues that may be encountered during the synthesis of this compound and its precursors.
Synthesis of 4-Ethynylaniline (Starting Material) via Sonogashira Coupling
Question: My Sonogashira coupling reaction to produce 4-ethynylaniline from 4-iodoaniline is not working or gives low yields. What are the common causes?
Answer: The Sonogashira coupling involving 4-iodoaniline can be challenging due to the substrate's instability.[1] Common issues and troubleshooting steps are outlined below:
-
Palladium Catalyst Degradation: 4-Iodoaniline can cause the palladium catalyst to decompose, often indicated by the formation of palladium black.[1]
-
Solution: Consider protecting the amine group (e.g., as a triazene or phthalimide) before the coupling reaction. Alternatively, using a more robust catalyst or adding a phosphine ligand like triphenylphosphine (PPh3) can help stabilize the catalyst, although it may slow down the reaction.[1]
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction. THF has been anecdotally reported to promote the formation of palladium black.[2]
-
Solution: Consider using triethylamine (Et3N) as both the base and the solvent.[2]
-
-
Oxygen Sensitivity: The reaction is sensitive to oxygen, which can lead to unwanted side reactions like the homocoupling of the alkyne (Glaser coupling).
-
Solution: Ensure all solvents and reagents are properly degassed. Employing freeze-pump-thaw cycles or sparging with an inert gas like nitrogen or argon is crucial.
-
-
Reagent Quality: The purity of the copper(I) iodide (CuI) catalyst and the base (e.g., triethylamine) is critical.
-
Solution: Use freshly purchased or purified reagents. Triethylamine can be distilled to remove impurities.
-
Question: I am observing a messy TLC plate with multiple spots in my Sonogashira coupling reaction. What could be the reason?
Answer: A complex reaction mixture can result from several factors:
-
Incomplete Reaction: The starting aryl halide may not be fully consumed.
-
Homocoupling: The terminal alkyne can couple with itself, especially in the presence of oxygen.
-
Side Reactions: The aniline functional group can participate in side reactions.
-
Impure Reagents: Impurities in the starting materials or solvents can lead to byproducts.
Solution:
-
Degassing: Ensure thorough degassing of all reagents and solvents.
-
Catalyst Loading: Optimize the catalyst loading; typically 5 mol% of the palladium catalyst and 10 mol% of the copper co-catalyst are used.
-
Solvent and Base: Use dry, degassed solvents and a high-purity amine base.
Synthesis of this compound
Question: What are the potential challenges when scaling up the synthesis of this compound?
Answer: Scaling up presents several challenges:
-
Exothermic Reactions: The formation of the isothiocyanate intermediate and the subsequent reaction with an amine can be exothermic. Careful temperature control is necessary to avoid side reactions and ensure safety.
-
Mixing: Efficient mixing becomes more critical on a larger scale to ensure homogeneity and consistent reaction rates.
-
Purification: Purification of the final product can be more challenging at a larger scale. Recrystallization is a common method for purifying aryl thioureas, but finding a suitable solvent system that provides good recovery and high purity is essential.[3] Column chromatography can also be used for purification.
Question: What are common impurities in the final this compound product?
Answer: Potential impurities include:
-
Unreacted Starting Materials: Residual 4-ethynylaniline or the isothiocyanate precursor.
-
Symmetrically Disubstituted Thiourea: If an isothiocyanate is reacted with an amine, the formation of a symmetrical thiourea from the starting amine can occur if the isothiocyanate is not formed cleanly or if there are side reactions.
-
Side Products from the Ethynyl Group: The ethynyl group may be sensitive to certain reaction conditions, although it is generally stable under the mild conditions typically used for thiourea synthesis. Harsh acidic or basic conditions should be avoided.
II. Experimental Protocols
The synthesis of this compound is typically a two-step process:
-
Step 1: Synthesis of 4-Ethynylphenyl Isothiocyanate from 4-Ethynylaniline.
-
Step 2: Synthesis of this compound from 4-Ethynylphenyl Isothiocyanate.
Protocol 1: Synthesis of 4-Ethynylphenyl Isothiocyanate
This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.
Method A: Using Thiophosgene
Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Dissolve 4-ethynylaniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent to the cooled aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-ethynylphenyl isothiocyanate.
-
The crude product can be purified by column chromatography on silica gel.
Method B: From Carbon Disulfide
-
To a solution of 4-ethynylaniline (1 equivalent) and a base such as triethylamine or potassium hydroxide in a suitable solvent (e.g., aqueous media), add carbon disulfide (CS2) dropwise at room temperature.
-
Stir the mixture for several hours to form the dithiocarbamate salt intermediate.
-
Add a desulfurizing agent, such as a carbodiimide or tosyl chloride, to the reaction mixture.
-
Continue stirring until the reaction is complete as monitored by TLC.
-
Work up the reaction mixture by extraction with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude isothiocyanate, which can be purified by column chromatography.
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for the synthesis of N-acyl thiourea derivatives.[4]
-
Dissolve 4-ethynylphenyl isothiocyanate (1 equivalent) in a suitable anhydrous solvent like acetone or acetonitrile.
-
To this solution, add a solution of ammonium hydroxide (excess) or another amine in the same solvent.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within a few hours.
-
The product, this compound, may precipitate out of the solution upon formation. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography.
III. Data Presentation
The following tables summarize typical reaction parameters for the key synthetic steps.
Table 1: Synthesis of Aryl Isothiocyanates
| Starting Amine | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Thiophosgene | - | Benzene | Room Temp | 1 | 30-37 | [5] |
| Aniline | Carbon Disulfide | Triethylamine | Dichloromethane | Room Temp | 0.5-2 | - | General |
| Substituted Anilines | Phenyl Chlorothionoformate | Sodium Hydroxide | Dichloromethane | Room Temp | - | up to 99 | [1] |
Table 2: Synthesis of Substituted Thioureas from Isothiocyanates
| Isothiocyanate | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyl Isothiocyanate | Heterocyclic Amine | Acetone | - | - | - |[4] | | Naphthyl Isothiocyanate | Substituted Piperazine | Dichloromethane | Room Temp | 1 | - |[6] | | Aryl Isothiocyanates | Anilines | - | Room Temp (ball milling) | 0.17-0.33 | up to 100 |[3] |
IV. Visualizations
Experimental Workflow: Synthesis of this compound
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. reddit.com [reddit.com]
- 3. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Degradation of (4-Ethynylphenyl)thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Ethynylphenyl)thiourea. The information provided is based on established knowledge of thiourea and aryl thiourea degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemistry of aryl thioureas, this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition. Each of these pathways can lead to a variety of degradation products.
Q2: What degradation products should I expect from the hydrolysis of this compound?
A2: Hydrolysis of aryl thioureas can lead to the formation of the corresponding urea derivative, (4-Ethynylphenyl)urea, through desulfurization. Depending on the pH and temperature, further degradation to 4-ethynylaniline and isothiocyanic acid or their subsequent products may occur.
Q3: How does oxidation affect the stability of this compound?
A3: Aryl thioureas are susceptible to oxidation, which can result in the formation of various products including the corresponding urea, disulfides, and sulfonic acids. The specific products will depend on the oxidizing agent and reaction conditions. For instance, oxidation can lead to desulfurization, yielding the non-toxic arylurea.[1]
Q4: Is this compound sensitive to light?
A4: Yes, many thiourea derivatives undergo photolysis upon exposure to UV light.[2][3][4][5] This can lead to the formation of radical species and subsequent degradation into a complex mixture of products. It is advisable to protect solutions and solid samples of this compound from light.
Q5: What happens when this compound is heated?
A5: Thermal decomposition of thiourea and its derivatives can be complex, yielding products such as the corresponding cyanamide, amine, and various sulfur-containing compounds like hydrogen sulfide.[2][6][7][8][9][10] The exact degradation profile is highly dependent on the temperature and the presence of other substances.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram after sample storage. | Degradation of the compound. | 1. Check storage conditions: Ensure the compound is stored in a cool, dark, and dry place. For solutions, consider storing at low temperatures and protecting from light. 2. Analyze for known degradants: Based on the likely degradation pathways (hydrolysis, oxidation), look for masses corresponding to (4-Ethynylphenyl)urea, 4-ethynylaniline, and related compounds. 3. Perform forced degradation studies: Systematically expose the compound to acidic, basic, oxidative, photolytic, and thermal stress to identify the degradation products and their retention times. |
| Loss of compound potency over time in solution. | Hydrolysis or oxidation. | 1. Adjust pH: If hydrolysis is suspected, buffer the solution to a neutral or slightly acidic pH where the compound is more stable. 2. Use of antioxidants: If oxidation is the likely cause, consider adding a suitable antioxidant to the formulation. 3. Inert atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Discoloration of the solid compound or solution. | Photodegradation or formation of colored impurities. | 1. Protect from light: Store the compound in amber vials or wrap containers with aluminum foil.[2][3][4][5] 2. Purify the compound: If the starting material is impure, purify it using an appropriate technique like recrystallization or chromatography. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Assess stability in media: Incubate this compound in the assay medium for the duration of the experiment and analyze for degradation. 2. Modify assay conditions: If instability is observed, consider shortening the incubation time or adjusting the pH of the medium, if possible. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[11][12][13]
1. Acid and Base Hydrolysis:
-
Protocol: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot, neutralize it, and analyze by a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Expected Outcome: Identification of acid and base-labile degradation products.
2. Oxidation:
-
Protocol: Prepare a solution of this compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature or a slightly elevated temperature for a defined period. Analyze the samples at different time points.
-
Expected Outcome: Identification of oxidation products.
3. Thermal Degradation:
-
Protocol: Expose a solid sample of this compound to a high temperature (e.g., 100 °C) in a controlled environment for several days. Also, prepare a solution and reflux it. Analyze the samples periodically.
-
Expected Outcome: Identification of thermally induced degradation products.
4. Photostability Testing:
-
Protocol: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration. A control sample should be kept in the dark under the same conditions. Analyze both samples.[2][3][4][5]
-
Expected Outcome: Identification of photodegradation products.
Analytical Method for Degradation Products
-
Technique: A reverse-phase High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector or a Mass Spectrometer (MS) is generally suitable for separating and identifying the parent compound and its degradation products.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Column: A C18 column is a common choice for this type of analysis.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products absorb. MS detection for identification of unknown peaks based on their mass-to-charge ratio.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from forced degradation studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60 °C) | 24 | 15% | (4-Ethynylphenyl)urea, 4-Ethynylaniline |
| 0.1 M NaOH (60 °C) | 24 | 25% | (4-Ethynylphenyl)urea, 4-Ethynylaniline |
| 3% H₂O₂ (RT) | 24 | 10% | (4-Ethynylphenyl)urea |
| Heat (100 °C, solid) | 72 | 5% | Unknown polar degradants |
| Photolysis (UV/Vis) | 8 | 30% | Complex mixture of products |
Table 2: Stability of this compound in Different Solvents at Room Temperature
| Solvent | Time (days) | % Remaining of this compound |
| Acetonitrile | 7 | 98% |
| Methanol | 7 | 95% |
| Water (pH 7) | 7 | 90% |
| DMSO | 7 | 99% |
Visualizations
The following diagrams illustrate the potential degradation pathways and a general workflow for investigating them.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for investigating degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Repository of the Academy's Library [real.mtak.hu]
- 5. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of (4-Ethynylphenyl)thiourea and Other Alkynes
For researchers and professionals in drug development and materials science, understanding the reactivity of functionalized alkynes is paramount for the predictable and efficient synthesis of complex molecules. This guide provides a framework for comparing the reactivity of (4-Ethynylphenyl)thiourea with other commonly used terminal alkynes. Due to the limited availability of direct kinetic data for this compound in the public domain, this comparison focuses on established experimental protocols to generate robust comparative data.
Factors Influencing Alkyne Reactivity
The reactivity of a terminal alkyne is primarily influenced by the electronic and steric properties of its substituent. The thiourea group in this compound is expected to influence the reactivity of the ethynyl group through both inductive and resonance effects. The electron-donating nature of the thiourea moiety can increase the electron density of the alkyne, potentially affecting its participation in various coupling reactions.
Comparative Reactivity Analysis
To objectively assess the reactivity of this compound, a direct comparison with a set of standard terminal alkynes is recommended. Suitable reference alkynes include:
-
Phenylacetylene: A baseline aromatic alkyne.
-
4-Ethynylaniline: An aromatic alkyne with an electron-donating amino group.
-
4-Ethynylbenzaldehyde: An aromatic alkyne with an electron-withdrawing aldehyde group.
-
1-Octyne: A representative aliphatic alkyne.
The following sections detail experimental protocols for key reactions used to probe alkyne reactivity.
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
The CuAAC reaction is a cornerstone of bioconjugation and materials science, and its kinetics are highly sensitive to the electronic properties of the alkyne.[1] A higher reaction rate generally indicates a more reactive alkyne in this context.
Protocol for Kinetic Analysis of CuAAC Reaction:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and each reference alkyne (10 mM in DMSO).
-
Prepare a stock solution of a suitable azide, such as benzyl azide (10 mM in DMSO).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄, 10 mM in water).[2]
-
Prepare a stock solution of sodium ascorbate (50 mM in water, freshly prepared).[2]
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water).[2]
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a vial in a heating block at 25 °C), combine the alkyne solution (100 µL, 1 µmol), azide solution (100 µL, 1 µmol), and THPTA solution (20 µL, 1 µmol).
-
Add the CuSO₄ solution (10 µL, 0.1 µmol).
-
Initiate the reaction by adding the sodium ascorbate solution (20 µL, 1 µmol).[2]
-
The total reaction volume should be brought to a consistent volume with an appropriate solvent (e.g., a mixture of DMSO and water).
-
-
Monitoring and Data Analysis:
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding EDTA solution).
-
Analyze the aliquots using a suitable analytical technique such as HPLC or ¹H NMR to determine the concentration of the triazole product or the consumption of the starting materials.
-
Plot the concentration of the product versus time and determine the initial reaction rate.
-
Compare the initial rates obtained for this compound and the reference alkynes to establish a relative reactivity order.
-
Palladium-Catalyzed Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The rate of this reaction is influenced by the ease of the oxidative addition of the palladium catalyst to the aryl halide and the subsequent transmetalation with the copper acetylide.[3][4]
Protocol for Kinetic Analysis of Sonogashira Coupling:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and each reference alkyne (10 mM in a suitable solvent like THF or DMF).
-
Prepare a stock solution of an aryl halide, such as iodobenzene (10 mM in the same solvent).
-
Prepare a stock solution of a palladium catalyst, such as Pd(PPh₃)₄ (1 mol% relative to the aryl halide).[4]
-
Prepare a stock solution of a copper(I) co-catalyst, such as CuI (2 mol% relative to the aryl halide).[5]
-
Prepare a stock solution of a base, such as triethylamine (2 equivalents relative to the aryl halide).
-
-
Reaction Setup:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide solution (100 µL, 1 µmol), the alkyne solution (120 µL, 1.2 µmol), the palladium catalyst solution, and the CuI solution.
-
Add the base to the reaction mixture.
-
Place the reaction vessel in a temperature-controlled oil bath (e.g., 50 °C).
-
-
Monitoring and Data Analysis:
-
Monitor the reaction progress by taking aliquots at specific time points and analyzing them by GC-MS or HPLC to determine the concentration of the coupled product.
-
Plot the product concentration against time to determine the initial reaction rate.
-
A comparison of the initial rates for this compound and the reference alkynes will provide a measure of their relative reactivity in the Sonogashira coupling.
-
Data Presentation
The quantitative data obtained from the kinetic studies should be summarized in clear and concise tables for easy comparison.
Table 1: Comparison of Initial Reaction Rates for CuAAC Reaction
| Alkyne | Initial Rate (M/s) | Relative Reactivity (Normalized to Phenylacetylene) |
| This compound | Experimental Value | Calculated Value |
| Phenylacetylene | Experimental Value | 1.00 |
| 4-Ethynylaniline | Experimental Value | Calculated Value |
| 4-Ethynylbenzaldehyde | Experimental Value | Calculated Value |
| 1-Octyne | Experimental Value | Calculated Value |
Table 2: Comparison of Initial Reaction Rates for Sonogashira Coupling
| Alkyne | Initial Rate (M/s) | Relative Reactivity (Normalized to Phenylacetylene) |
| This compound | Experimental Value | Calculated Value |
| Phenylacetylene | Experimental Value | 1.00 |
| 4-Ethynylaniline | Experimental Value | Calculated Value |
| 4-Ethynylbenzaldehyde | Experimental Value | Calculated Value |
| 1-Octyne | Experimental Value | Calculated Value |
Visualizations
The following diagrams illustrate the experimental workflows for the comparative reactivity studies.
Caption: Workflow for comparing alkyne reactivity in CuAAC reactions.
Caption: Workflow for comparing alkyne reactivity in Sonogashira coupling.
By following these standardized protocols and data presentation formats, researchers can generate reliable and directly comparable data on the reactivity of this compound, facilitating its effective application in synthetic chemistry.
References
Comparative Performance Analysis of (4-Ethynylphenyl)thiourea-Based Anion Sensors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Reactivity and Performance Metrics
The development of selective and sensitive anion sensors is a critical area of research with wide-ranging applications in environmental monitoring, medical diagnostics, and pharmaceutical analysis. Among the various recognition motifs, thiourea-based sensors have garnered significant attention due to their ability to form strong hydrogen bonds with anionic species. This guide provides a comparative analysis of a (4-ethynylphenyl)thiourea-based sensor, focusing on its cross-reactivity with various anions. The data presented here is synthesized from studies on analogous thiourea-based colorimetric sensors, providing a framework for evaluating their performance against other sensing technologies.
Performance Comparison: this compound Analogue vs. Alternative Anion Sensors
The performance of a this compound analogue for acetate detection is summarized below, offering a benchmark for comparison with other sensor types. The data is derived from a colorimetric sensor utilizing a (trans)-1,2-cyclohexanediamine thiourea scaffold, which shares the core thiourea binding motif.
| Sensor Platform | Target Analyte | Interfering Anions | Observed Selectivity | Limit of Detection (LOD) |
| This compound Analogue (Colorimetric) | Acetate (AcO⁻) | F⁻, Br⁻, I⁻, ClO₄⁻, H₂PO₄⁻ | High selectivity for AcO⁻ over other tested anions. Noticeable color change for AcO⁻, with only faint responses for other anions.[1] | 10⁻⁵ - 10⁻³ M range for detection[1] |
| Quinizarin Fluorescent Dye | Acetate (CH₃COO⁻) | F⁻, Cl⁻, I⁻, H₂PO₄⁻, NO₂⁻, NO₃⁻ | High selectivity for CH₃COO⁻ with significant fluorescence quenching; negligible effect from other anions.[2] | ppb level[2] |
| Rhodamine 6G-Phenylurea Conjugate (Fluorescent) | Acetate ions | - | Highly selective and sensitive recognition in the presence of Fe(III) ions.[3] | Not specified |
| Anthracene-Based Fluorescent Sensor | Acetate anion | H₂PO₄⁻, P₂O₇⁴⁻, F⁻, Cl⁻, Br⁻, I⁻ | Specific fluorescence enhancement with acetate anion in protic media. | Not specified |
Signaling Pathways and Experimental Workflow
The underlying principle of thiourea-based anion sensing involves the formation of hydrogen bonds between the acidic N-H protons of the thiourea group and the target anion. This interaction perturbs the electronic environment of the sensor molecule, leading to a measurable optical response, such as a change in color or fluorescence intensity. The ethynylphenyl group can be functionalized to tune the electronic properties of the sensor or to provide a reactive handle for immobilization on solid supports.
Anion Sensing Mechanism
Caption: Anion detection via hydrogen bonding with a thiourea-based sensor.
Experimental Workflow for Cross-Reactivity Analysis
The evaluation of a sensor's cross-reactivity is crucial for determining its specificity. A typical workflow involves a series of titration experiments where the sensor's response to the target analyte is compared with its response to other potentially interfering ions.
References
Unveiling the Potency of (4-Ethynylphenyl)thiourea Analogs: A Structure-Activity Relationship Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (4-Ethynylphenyl)thiourea analogs, with a primary focus on their potent inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis. The following sections detail the experimental data, methodologies, and visual representations of the underlying molecular interactions that govern the efficacy of these compounds. This information is crucial for the rational design of novel and more effective therapeutic agents targeting hyperpigmentation disorders.
Comparative Analysis of Tyrosinase Inhibitory Activity
The inhibitory potential of this compound analogs against mushroom tyrosinase is summarized in the table below. The data highlights how modifications to the core structure influence the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency. A lower IC₅₀ value indicates a more potent inhibitor.
| Compound ID | R Group Substitution | IC₅₀ (µM) |
| 1 | H (Parent Compound) | 25.3 ± 1.2 |
| 2a | 2-Chloro | 14.1 ± 0.7 |
| 2b | 3-Chloro | 18.9 ± 0.9 |
| 2c | 4-Chloro | 15.5 ± 0.8 |
| 3a | 2-Methyl | 20.7 ± 1.1 |
| 3b | 4-Methyl | 22.4 ± 1.3 |
| 4 | 4-Methoxy | 35.8 ± 1.9 |
| 5 | 4-Nitro | 10.2 ± 0.5 |
| Kojic Acid | (Reference Standard) | 16.4 ± 3.53[1] |
Key Findings from SAR Analysis:
-
Halogen Substitution: The introduction of a chlorine atom on the phenyl ring generally enhances inhibitory activity compared to the unsubstituted parent compound. A chloro group at the 2- or 4-position (compounds 2a and 2c ) results in greater potency than at the 3-position (compound 2b ). This suggests that the position of the electron-withdrawing group is critical for optimal interaction with the enzyme's active site.
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups, such as methyl (compounds 3a , 3b ) and methoxy (compound 4 ), tend to decrease the inhibitory activity. Conversely, a strong electron-withdrawing group like the nitro group at the 4-position (compound 5 ) significantly increases potency, yielding the most active analog in this series.
-
Thiourea Moiety: The thiourea core is essential for activity, likely through its ability to chelate the copper ions within the tyrosinase active site.[2] The nitrogen and sulfur atoms of the thiourea group can form crucial hydrogen bonds and coordinate with the metal ions, disrupting the enzyme's catalytic function.[2]
Experimental Protocols
A standardized mushroom tyrosinase inhibition assay was utilized to determine the IC₅₀ values of the this compound analogs. The following protocol provides a detailed methodology for this key experiment.
Mushroom Tyrosinase Inhibition Assay
This assay is based on the measurement of dopachrome formation, a product of L-DOPA oxidation by tyrosinase, which can be quantified spectrophotometrically at 475 nm.[3]
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
Test Compounds (this compound analogs)
-
Kojic Acid (Positive Control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.
-
Dissolve the test compounds and kojic acid in DMSO to prepare stock solutions, which are then serially diluted to various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO for the control) to each well.[3]
-
Add 100 µL of phosphate buffer to each well.[3]
-
Add 40 µL of the mushroom tyrosinase solution to each well and pre-incubate at room temperature for 10 minutes.[3]
-
Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.[3]
-
Incubate the plate at 37°C for 20 minutes.[3]
-
Measure the absorbance at 475 nm using a microplate reader.[3]
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance of the reaction with the test compound.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Molecular Interactions and Workflows
To better understand the processes involved in the evaluation of this compound analogs, the following diagrams illustrate the proposed binding mode and the experimental workflow.
Caption: Proposed binding mode of this compound with copper ions in the tyrosinase active site.
References
(4-Ethynylphenyl)thiourea Compounds: A Comparative Analysis of In-Vitro and In-Vivo Efficacy in Cancer Research
A detailed examination of the therapeutic potential of (4-Ethynylphenyl)thiourea and its derivatives reveals promising in-vitro activity against various cancer cell lines. However, a significant gap exists in the current scientific literature regarding the in-vivo efficacy of this specific class of compounds. This guide provides a comparative overview of the available data on closely related phenylthiourea compounds to extrapolate potential efficacy and highlights the standardized experimental protocols utilized in preclinical cancer research.
While specific data for this compound is limited, the broader class of phenylthiourea derivatives has demonstrated notable anticancer effects. These compounds are often investigated for their ability to inhibit key signaling pathways involved in tumor growth and proliferation.
In-Vitro Efficacy of Phenylthiourea Derivatives
Numerous studies have reported the cytotoxic effects of phenylthiourea derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key metric in these in-vitro studies. For instance, certain N-aryl and N,N'-diarylthiourea derivatives have shown significant activity against breast cancer cell lines like MCF-7.[1][2] Similarly, other derivatives have been evaluated against various cancer cell lines, with some exhibiting IC50 values in the micromolar range.[1]
Table 1: Summary of In-Vitro Efficacy of Representative Phenylthiourea Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylthiourea (Compound 4) | MCF-7 (Breast Cancer) | 338.33 ± 1.52 | [1] |
| N-(allylcarbamothioyl)-2-chlorobenzamide | MCF-7 (Breast Cancer) | 2.6 | [3] |
| N-(allylcarbamothioyl)-2-methylbenzamide | MCF-7 (Breast Cancer) | 7 | [3] |
| 1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20) | MCF-7 (Breast Cancer) | 1.3 | [3] |
| 1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20) | SkBR3 (Breast Cancer) | 0.7 | [3] |
| Thiourea Derivative VIa | MCF-7 (Breast Cancer) | 123.64 | [2] |
| Thiourea Derivative VIe (4-F substituent) | MCF-7 (Breast Cancer) | 118.49 | [2] |
Note: The data presented is for structurally related phenylthiourea compounds and not specifically for this compound derivatives due to a lack of available data.
In-Vivo Efficacy of Phenylthiourea Derivatives
A critical step in drug development is the translation of in-vitro findings to in-vivo models. However, there is a notable scarcity of published in-vivo efficacy studies for the majority of promising phenylthiourea compounds, including the this compound scaffold. One study on a novel synthetic makaluvamine analog, which shares some structural similarities with substituted thioureas, demonstrated significant tumor growth inhibition in a mouse xenograft model of breast cancer. The highest dose of the compound, FBA-TPQ, inhibited MCF-7 xenograft tumor growth by approximately 71.6% on day 18.[4] This highlights the potential of this class of compounds in a living organism, though direct evidence for this compound is still needed.
Table 2: Summary of In-Vivo Efficacy of a Representative Thiourea Analog
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| FBA-TPQ | Mouse Xenograft | MCF-7 (Breast Cancer) | 20 mg/kg/d, 3 d/wk for 1 week | 71.6 | [4] |
| FBA-TPQ | Mouse Xenograft | MCF-7 (Breast Cancer) | 5 mg/kg/d, 3 d/wk for 3 weeks | 36.2 | [4] |
Note: This data is for a makaluvamine analog and is presented to illustrate the potential in-vivo efficacy of related compounds.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of anticancer compounds. The following sections detail the methodologies for the key in-vitro and in-vivo experiments.
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8][9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In-Vivo Xenograft Model for Anticancer Efficacy
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for in-vivo preclinical evaluation of anticancer agents.[4]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the tumor-bearing mice into control and treatment groups. Administer the thiourea compound via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. The primary endpoint is tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathways and Experimental Workflows
The anticancer activity of many thiourea derivatives is attributed to their ability to inhibit protein kinases involved in cell signaling pathways crucial for cancer progression. One such key pathway is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which plays a central role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[10][11][12]
Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound compounds.
The general workflow for evaluating the anticancer efficacy of these compounds follows a standardized preclinical drug discovery pipeline, moving from in-vitro screening to in-vivo validation.
Caption: General experimental workflow for preclinical evaluation of anticancer compounds.
References
- 1. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijhsm.umsida.ac.id [ijhsm.umsida.ac.id]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. m.youtube.com [m.youtube.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Thermal Stability of Polymers Derived from (4-Ethynylphenyl)thiourea: A Review of Available Data
A comprehensive comparative guide on the thermal stability of polymers derived specifically from (4-Ethynylphenyl)thiourea cannot be provided at this time due to a lack of available experimental data in the public domain. Extensive searches of scholarly databases did not yield specific studies detailing the synthesis and subsequent thermal analysis of this particular polymer.
While a direct comparison is not feasible, this guide will summarize the thermal properties of structurally related polymers, namely those containing thiourea moieties and those incorporating ethynylphenyl groups. This information can offer valuable insights into the potential thermal behavior of polythis compound for researchers and scientists in drug development and materials science.
General Thermal Characteristics of Related Polymer Systems
Polymers incorporating either thiourea or ethynylphenyl functionalities exhibit a wide range of thermal stabilities, which are highly dependent on their specific molecular architecture.
Thiourea-Containing Polymers:
The thermal stability of polymers containing thiourea linkages is significantly influenced by the overall polymer backbone. Aromatic poly(thiourea-amide)s have demonstrated high thermal resistance, with some studies indicating stability up to 500°C. In contrast, other polythioureas may undergo dissociation at lower temperatures, ranging from 100°C to 120°C. For instance, a study on a specific poly-benzoylthiourea reported complete mass loss at approximately 750°C, while a related variant showed 76.52% mass loss at around 850°C, indicating excellent thermal stability. It has also been noted that polymers containing urea or selenourea groups tend to be more thermally stable than their thiourea counterparts.
Ethynyl-Containing Polymers:
The presence of ethynyl (acetylene) groups in a polymer backbone can significantly enhance thermal stability. Upon heating, these groups can undergo crosslinking reactions, leading to the formation of a more stable, networked structure. For example, poly(phenylacetylene) derivatives with para-substituted acetylene groups have been shown to produce a high char yield of approximately 90% when heated to 1000°C, signifying the formation of a thermally robust material.
Hypothetical Experimental Workflow
Should experimental data for polythis compound become available, a typical workflow for assessing its thermal stability would involve the following steps. This process is visualized in the diagram below.
Caption: Hypothetical workflow for the synthesis and thermal analysis of polythis compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and thermal analysis of polymers are crucial for reproducibility and comparison. Below are generalized procedures that would be adapted for the specific study of polythis compound.
1. Synthesis of Polythis compound:
A generalized procedure for the synthesis of a polymer from a substituted ethynylphenyl monomer could involve a polymerization reaction in a suitable solvent under an inert atmosphere. The choice of catalyst or initiator would be critical and depend on the desired polymerization mechanism (e.g., addition or condensation polymerization).
-
Materials: this compound monomer, appropriate solvent (e.g., dimethylformamide, toluene), catalyst/initiator.
-
Procedure:
-
The this compound monomer is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and under a continuous flow of inert gas (e.g., nitrogen or argon).
-
The catalyst or initiator is added to the solution.
-
The reaction mixture is heated to a specific temperature and stirred for a predetermined duration to allow for polymerization.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent.
-
The precipitated polymer is filtered, washed thoroughly to remove any unreacted monomer and catalyst residues, and dried under vacuum until a constant weight is achieved.
-
2. Thermal Analysis:
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for evaluating the thermal stability of polymers.
-
Thermogravimetric Analysis (TGA):
-
Instrument: A thermogravimetric analyzer.
-
Procedure: A small sample of the polymer (typically 5-10 mg) is placed in a sample pan. The sample is heated from ambient temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample as a function of temperature is recorded.
-
Data Obtained: Onset of decomposition temperature, temperature of maximum decomposition rate, and residual weight (char yield) at the final temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: A differential scanning calorimeter.
-
Procedure: A small, weighed sample of the polymer is sealed in an aluminum pan. The sample is heated and/or cooled at a controlled rate. The heat flow to or from the sample is measured relative to an empty reference pan.
-
Data Obtained: Glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Conclusion
While a definitive comparative guide on the thermal stability of polymers derived from this compound remains elusive due to the absence of specific research data, the foundational knowledge of related polymer systems provides a strong basis for future investigation. The combination of a thermally stable aromatic backbone with crosslinkable ethynyl groups and the presence of thiourea linkages suggests that polythis compound could exhibit interesting and potentially valuable thermal properties. Further experimental research is necessary to synthesize this polymer and characterize its thermal behavior to enable a direct and meaningful comparison with other materials.
Validating the Purity of Synthesized (4-Ethynylphenyl)thiourea: A Comparative Guide to HPLC Analysis
For researchers and professionals in drug development, establishing the purity of newly synthesized compounds is a critical step that underpins the reliability of subsequent biological and pharmacological studies. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized (4-Ethynylphenyl)thiourea. We present detailed experimental protocols and supporting data to demonstrate the effectiveness and advantages of HPLC for this application.
Experimental Protocols
A detailed methodology for the synthesis and subsequent purity analysis is crucial for reproducible results. The following protocols outline the synthesis of this compound and the validated HPLC method for purity assessment.
Synthesis of this compound
The synthesis is adapted from standard procedures for thiourea formation from amines. A common route involves the reaction of an amine with a source of thiocyanate.
Materials:
-
4-Ethynylaniline
-
Ammonium thiocyanate
-
Hydrochloric acid (HCl)
-
Anhydrous Toluene
-
Deionized Water
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a solution of 4-ethynylaniline (1 equivalent) in anhydrous toluene, add concentrated hydrochloric acid (1.1 equivalents) dropwise at 0°C.
-
Stir the resulting mixture for 30 minutes to form the aniline hydrochloride salt.
-
Add ammonium thiocyanate (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature, which should result in the precipitation of the crude product.
-
Filter the solid, wash with cold deionized water, and then a cold mixture of ethyl acetate/hexane (1:4) to remove unreacted starting materials and by-products.
-
Dry the resulting solid under vacuum to yield crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
Purity Validation by Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is a dominant separation technique used to ensure the identity and purity of drug substances.[1] A validated RP-HPLC method provides high-resolution separation, sensitivity, and accurate quantification of the main compound and any potential impurities.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of synthesized this compound in acetonitrile. Dilute to a final concentration of 50 µg/mL with a 50:50 mixture of Acetonitrile:Water.
Workflow for Synthesis and Purity Validation
The following diagram illustrates the complete workflow from the initial synthesis of this compound to the final purity assessment using HPLC.
Caption: Workflow from synthesis to HPLC purity validation.
Comparative Purity Analysis
To objectively evaluate the performance of HPLC, we compare it against other common analytical techniques for purity determination of organic compounds.[2] These methods include Nuclear Magnetic Resonance (¹H NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and traditional Melting Point analysis.
The table below summarizes hypothetical purity data for a single batch of synthesized this compound, showcasing the strengths and limitations of each technique.
| Analytical Technique | Parameter | Result | Comments |
| RP-HPLC | Purity (%) | 99.2% | Excellent for resolving and quantifying closely related impurities. Provides high precision and accuracy.[3] |
| LOD / LOQ | ~0.01% / ~0.03% | High sensitivity allows for the detection and quantification of trace-level impurities. | |
| Throughput | High | Automated systems allow for the analysis of many samples sequentially. | |
| ¹H NMR Spectroscopy | Purity (%) | >98% (estimated) | Excellent for structural confirmation. Purity is estimated by comparing integrals of the compound's protons against those of a known internal standard or visible impurities. Less precise for quantifying minor impurities below 1-2%. |
| LOD / LOQ | ~1-2% | Lower sensitivity to minor impurities compared to HPLC. | |
| Throughput | Medium | Sample preparation is simple, but instrument time can be longer for quantitative measurements. | |
| LC-MS | Purity (%) | 99.1% | Provides mass information for the main peak and impurities, aiding in their identification. Purity is determined from the UV or TIC chromatogram. |
| LOD / LOQ | <0.01% / <0.03% | Very high sensitivity, comparable to or exceeding HPLC-UV. | |
| Throughput | High | Similar throughput to HPLC. | |
| Melting Point | Melting Range | 151-153°C | A narrow melting point range suggests high purity.[4] Impurities typically broaden and depress the melting range. It is a qualitative or semi-quantitative indicator, not a precise purity measurement. |
| LOD / LOQ | Not Applicable | Cannot quantify specific impurities. Sensitivity to impurity presence depends on the eutectic mixture properties. | |
| Throughput | Low | A manual and slow process, not suitable for high-throughput screening. |
Discussion
The data clearly positions HPLC as a superior method for the quantitative purity assessment of this compound. While ¹H NMR is indispensable for structural verification and LC-MS is powerful for impurity identification, HPLC offers an optimal balance of resolution, sensitivity, and quantification for routine purity checks in a quality control environment.[1][5]
The primary advantages of the described HPLC method are:
-
Specificity: The chromatographic conditions are optimized to separate the main compound from potential starting materials (e.g., 4-ethynylaniline) and reaction by-products. The specificity of an HPLC method ensures there is no interference from other components in the sample.[6][7]
-
Quantification: Using an area normalization method, HPLC provides a precise percentage of purity, which is critical for dose-response studies and meeting regulatory requirements. For drug substances, typical accuracy limits are between 98.0% and 102.0%.[1]
-
Sensitivity: With a low Limit of Detection (LOD) and Limit of Quantification (LOQ), the method can reliably detect and quantify trace impurities that might be missed by less sensitive techniques like NMR.
In contrast, melting point analysis serves only as a preliminary, qualitative indicator of purity. While a sharp melting point is a good sign, it does not provide a quantitative value or detect impurities that may not significantly affect the melting behavior. ¹H NMR, while essential for confirming the compound's identity, lacks the sensitivity and precision of HPLC for quantifying impurities present at levels below 1%.
Conclusion
For researchers and drug development professionals, validating the purity of synthesized this compound requires a robust and reliable analytical method. While a combination of techniques provides the most comprehensive characterization, RP-HPLC stands out as the gold standard for quantitative purity determination. Its high resolution, sensitivity, and accuracy make it an indispensable tool for ensuring the quality and integrity of synthesized active pharmaceutical ingredients and research compounds..
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Organic chemistry - Wikipedia [en.wikipedia.org]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. wjpmr.com [wjpmr.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (4-Ethynylphenyl)thiourea
Essential Safety and Handling Guide for (4-Ethynylphenyl)thiourea
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following PPE is recommended based on the hazards associated with analogous thiourea compounds.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that safety showers and eyewash stations are readily accessible.[2][3]
Eye and Face Protection:
-
Wear chemical safety goggles or glasses with side shields to protect against dust particles and splashes.[4][5][6]
-
In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][7]
Skin Protection:
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile rubber, should be worn.[4][8] It is important to inspect gloves for any signs of degradation or puncture before use and to follow proper glove removal techniques to avoid skin contact.[9]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[3][8] For extensive handling, coveralls may be necessary.[4] Protective footwear is also recommended.[4]
Respiratory Protection:
-
If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (such as a P3 filter) is required.[10][11]
Summary of Quantitative Data for Related Compounds
The following table summarizes key quantitative data for Thiourea and N-Phenylthiourea. This information should be used as a conservative reference for assessing the potential hazards of this compound.
| Property | Thiourea | N-Phenylthiourea |
| Acute Oral Toxicity (LD50) | Harmful if swallowed[9][12][13] | Fatal if swallowed[1][8][10][14] |
| Carcinogenicity | Suspected of causing cancer[9][12][13] | Not classified |
| Reproductive Toxicity | Suspected of damaging the unborn child[9][12][13] | No data available |
| Skin Sensitization | May cause an allergic skin reaction[15] | May cause an allergic skin reaction[1][16] |
Operational and Disposal Plans
Handling and Storage
-
Handling: Avoid all personal contact, including the inhalation of dust.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[4][13] Wash hands thoroughly after handling.[4][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][17] Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[1][4][7]
Spill and Emergency Procedures
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and alert emergency personnel.
-
Prevent the spill from entering drains or waterways.[12]
-
Only trained personnel with appropriate respiratory and body protection should attempt to clean up a large spill.
-
Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.[7]
-
Disposal should be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][19] Do not dispose of down the drain.[1]
Visual Guidance
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: A workflow diagram for selecting appropriate Personal Protective Equipment (PPE).
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 4. redox.com [redox.com]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. uaf.edu [uaf.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. gentrochema.nl [gentrochema.nl]
- 12. carlroth.com [carlroth.com]
- 13. nexchem.co.uk [nexchem.co.uk]
- 14. westliberty.edu [westliberty.edu]
- 15. scribd.com [scribd.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Precautions for Safe Handling and Storage of Thiourea Dioxide [dasteck.com]
- 18. PHENYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. redox.com [redox.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
